Biotin-PEG(4)-SS-Alkyne
Descripción
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Structure
2D Structure
Propiedades
Fórmula molecular |
C29H49N5O8S3 |
|---|---|
Peso molecular |
691.9 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-(prop-2-ynylamino)propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-3-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24-,28-/m0/s1 |
Clave InChI |
GWOIFEYTEHHIJC-QONNDPFASA-N |
SMILES isomérico |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canónico |
C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG(4)-SS-Alkyne: A Cleavable Biotin Probe for Advancing Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG(4)-SS-Alkyne is a versatile chemoselective probe that integrates a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond, and a terminal alkyne group for covalent ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This trifunctional molecule is an invaluable tool in chemical biology, proteomics, and drug development for the selective isolation, identification, and characterization of biomolecules. The incorporated disulfide bond allows for the gentle release of captured biomolecules from streptavidin affinity matrices, thereby improving recovery and preserving the integrity of the target molecules for downstream analysis. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.
Core Concepts and Chemical Properties
This compound is a sophisticated chemical tool designed for the bio-orthogonal labeling and subsequent purification of azide-modified biomolecules. Its structure is a testament to thoughtful bioengineering, with each component serving a distinct and crucial purpose.
At its core, the molecule features a biotin group, which exhibits an exceptionally high binding affinity for streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁵ M). This strong interaction forms the basis for highly selective affinity-based purification.
A polyethylene glycol (PEG) spacer with four repeating ethylene (B1197577) glycol units is incorporated to increase the hydrophilicity of the molecule, which improves its solubility in aqueous buffers commonly used in biological experiments. The PEG linker also provides a flexible spacer arm that minimizes steric hindrance between the biotin group and the labeled biomolecule, facilitating efficient binding to streptavidin.
The disulfide (SS) bond is a key feature, rendering the linker cleavable under mild reducing conditions. This allows for the gentle elution of the captured biomolecule from the streptavidin resin, leaving behind the biotin tag and a small remnant. This is a significant advantage over non-cleavable biotin linkers, which require harsh denaturing conditions for elution that can damage the target molecule and lead to the co-elution of non-specifically bound contaminants.
Finally, the terminal alkyne group enables the covalent attachment of the probe to azide-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Quantitative Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₄₉N₅O₈S₃ |
| Molecular Weight | 691.92 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound, from the initial labeling of a target biomolecule to its final release from an affinity matrix. These protocols are based on established procedures for analogous disulfide-cleavable biotin probes and can be adapted for specific experimental needs.
Labeling of Azide-Modified Biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of this compound onto an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 250 mM in deionized water.
-
Sodium ascorbate: 500 mM in deionized water (prepare fresh).
-
-
Prepare the Click-IT® Catalyst: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 50 mM CuSO₄ and 10 µL of 250 mM THPTA). Vortex briefly to mix. This solution can be stored at -20°C for up to one month.
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 1-5 mg/mL).
-
This compound stock solution to a final concentration of 100-200 µM.
-
Click-IT® Catalyst solution to a final copper concentration of 1-2 mM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM. Vortex the tube gently to mix the components.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Removal of Excess Reagents: The unreacted this compound and catalyst can be removed by dialysis, gel filtration, or protein precipitation.
Affinity Purification of Biotinylated Biomolecules
This protocol describes the capture of the biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample from the previous step.
-
Streptavidin-coated magnetic beads.
-
Wash Buffer 1 (e.g., PBS with 0.5% SDS).
-
Wash Buffer 2 (e.g., PBS with 6 M urea).
-
Wash Buffer 3 (e.g., PBS).
-
Magnetic stand.
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a new microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Bead Equilibration: Wash the beads three times with Wash Buffer 3. After the final wash, resuspend the beads in PBS to their original concentration.
-
Binding: Add the biotinylated protein sample to the equilibrated streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for efficient binding.
-
Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Three washes with Wash Buffer 3. After each wash, pellet the beads using the magnetic stand and discard the supernatant.
-
Cleavage and Elution of Captured Biomolecules
This protocol describes the reductive cleavage of the disulfide bond to release the captured protein from the streptavidin beads.
Materials:
-
Bead-bound biotinylated protein from the previous step.
-
Elution Buffer (e.g., 50 mM Dithiothreitol (DTT) or 10 mM 2-mercaptoethanol (B42355) in PBS, pH 8.0).
-
Alkylation solution (e.g., 100 mM iodoacetamide (B48618) in PBS) - optional, to prevent re-binding.
Procedure:
-
Elution: After the final wash, resuspend the beads in the Elution Buffer.
-
Incubation: Incubate the bead suspension for 30-60 minutes at 37°C with gentle shaking.
-
Collection of Eluate: Place the tube on the magnetic stand to pellet the beads. Carefully collect the supernatant containing the released protein.
-
(Optional) Alkylation: To prevent the re-formation of disulfide bonds and potential re-binding to any remaining biotinylated fragments, the eluted protein can be treated with an alkylating agent like iodoacetamide. Add the alkylation solution to the eluate and incubate for 30 minutes at room temperature in the dark.
-
Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Chemical Structure and Functional Components
Caption: Functional components of this compound.
Experimental Workflow: Labeling, Capture, and Release
Caption: Workflow for biomolecule labeling, capture, and release.
Application in a Signaling Pathway Investigation
Caption: Identifying protein interactions using a cleavable probe.
Concluding Remarks
This compound is a powerful and versatile reagent for modern biological research. Its trifunctional nature allows for the efficient and specific labeling of azide-modified biomolecules, their subsequent high-affinity capture, and their gentle release for downstream analysis. The cleavable disulfide linker is a particularly advantageous feature, as it overcomes many of the limitations associated with traditional biotin-streptavidin affinity purification. This technical guide provides a foundational understanding and practical protocols for the effective use of this compound. Researchers, scientists, and drug development professionals can leverage this tool to advance their studies in proteomics, drug target identification, and the elucidation of complex biological pathways. As with any experimental technique, optimization of the provided protocols for specific applications is encouraged to achieve the best possible results.
An In-depth Technical Guide to Biotin-PEG(4)-SS-Alkyne: Structure, Properties, and Applications in Chemoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG(4)-SS-Alkyne is a versatile chemoproteomic reagent designed for the enrichment and identification of biomolecules through the strategic combination of biotin-streptavidin affinity purification and bioorthogonal click chemistry. This trifunctional molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation to azide-modified targets via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and a cleavable disulfide bond within its polyethylene (B3416737) glycol (PEG) spacer.
The key feature of this reagent is its cleavable linker. The disulfide bond allows for the mild elution of captured biomolecules from streptavidin resins using reducing agents, thereby overcoming the harsh conditions typically required to disrupt the strong biotin-streptavidin interaction. This is particularly advantageous for downstream applications such as mass spectrometry-based proteomics, where sample integrity is paramount. The hydrophilic PEG4 spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling and capture of target molecules.
This guide provides a comprehensive overview of the structure, physicochemical properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams to aid researchers in its effective implementation.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental design.
| Property | Value | Source |
| Chemical Formula | C₂₉H₄₉N₅O₈S₃ | |
| Molecular Weight | 691.92 g/mol | |
| CAS Number | 1260247-54-8 | |
| Appearance | White to off-white solid | N/A |
| Purity | >96% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Core Applications and Methodologies
This compound is a powerful tool for a range of applications in chemical biology and drug discovery, primarily centered around the identification and characterization of protein targets and interactions.
Key Applications:
-
Activity-Based Protein Profiling (ABPP): Used to identify the protein targets of small molecule inhibitors or to profile the activity of entire enzyme families.
-
Target Identification for Drug Discovery: Enables the elucidation of the molecular targets of bioactive compounds.
A Technical Guide to Cleavable Biotin Probes for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The convergence of click chemistry and cleavable biotin (B1667282) probes has revolutionized the study of complex biological systems. This powerful combination allows for the robust and specific labeling of target biomolecules, followed by their efficient enrichment and subsequent release for downstream analysis, such as mass spectrometry-based proteomics. The ability to cleave the biotin tag under mild conditions overcomes the major limitation of the strong biotin-streptavidin interaction, which often requires harsh denaturing conditions for elution, leading to co-purification of contaminants and potential damage to the target molecule.
This technical guide provides an in-depth overview of the core principles, available technologies, and practical applications of cleavable biotin probes in click chemistry. We will delve into the various types of cleavable linkers, present their key performance characteristics in a comparative format, and provide detailed experimental protocols for their successful implementation in the laboratory.
Core Concepts: The Anatomy of a Cleavable Biotin Probe
A cleavable biotin probe for click chemistry is a trifunctional molecule meticulously designed for sequential bioorthogonal reactions and reversible affinity purification. Its modular structure typically consists of three key components:
-
A Bioorthogonal Handle: This is a reactive group, most commonly an azide (B81097) or an alkyne, that enables the probe to be covalently attached to a target molecule of interest via a click chemistry reaction. The target molecule is typically metabolically, enzymatically, or chemically pre-labeled with the complementary reactive partner (e.g., an alkyne if the probe has an azide).
-
A Cleavable Linker: This is the central component that allows for the controlled release of the captured biomolecule from the biotin tag. Various chemical motifs are employed as cleavable linkers, each responsive to a specific cleavage agent or condition, such as acid, light, reducing agents, or bases.
-
An Affinity Tag: Biotin is the universally employed affinity tag due to its extraordinarily high affinity for streptavidin (or avidin), which is typically immobilized on a solid support like agarose (B213101) or magnetic beads. This strong interaction facilitates the highly efficient capture and enrichment of biotinylated molecules from complex biological mixtures.
Types of Cleavable Linkers: A Comparative Overview
The choice of a cleavable linker is critical and depends on the nature of the target biomolecule, the experimental workflow, and the downstream analytical methods. The ideal linker should be stable under labeling and purification conditions but should be cleaved with high efficiency under mild conditions that do not compromise the integrity of the target molecule. Below is a summary of the most common types of cleavable linkers used in biotin probes for click chemistry.
| Linker Type | Cleavage Reagent/Condition | Cleavage Mechanism | Advantages | Disadvantages | Mass Remnant (Da) |
| Acid-Cleavable (DADPS) | 10% Formic Acid, 30 min, RT[1][2] | Hydrolysis of a dialkoxydiphenylsilane (DADPS) ether | Mild cleavage conditions, high cleavage efficiency (>98%)[1], small mass remnant[1][2] | Potential for non-specific labeling, though generally low[1] | 143[1][2] |
| Photocleavable (PC) | UV irradiation (~365 nm)[1] | Photolytic cleavage of a nitrobenzyl ether or similar photolabile group | Reagent-free cleavage, spatially and temporally controllable | Can generate reactive byproducts that may modify the target protein, may require specialized equipment | Varies depending on the linker structure |
| Disulfide-Based (Thiol-Cleavable) | Dithiothreitol (DTT), β-mercaptoethanol (BME)[1] | Reduction of a disulfide bond | Mild, reducing conditions compatible with many biological samples | Potential for premature cleavage in the reducing intracellular environment, can lead to non-specific labeling of cysteine-containing proteins[1] | Varies depending on the linker structure |
| Diazobenzene-Based (Reduction-Cleavable) | 50 mM Sodium Dithionite (B78146) (Na2S2O4)[1][2] | Reduction of an azo bond | Orthogonal to thiol-based reducing agents | Cleavage can be slow and may require multiple treatments for high efficiency[3], dithionite solutions are unstable | Varies depending on the linker structure |
| Dde-Based (Base-Labile) | Hydrazine or hydroxylamine | Cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group | Mild cleavage conditions | Hydrazine is toxic and requires careful handling | Varies depending on the linker structure |
| Diol-Based | Sodium Periodate (NaIO4) | Oxidative cleavage of a vicinal diol | Rapid and efficient cleavage | Periodate is a strong oxidizing agent and may damage certain amino acid residues | Varies depending on the linker structure |
Experimental Workflows and Protocols
The successful application of cleavable biotin probes in click chemistry involves a multi-step workflow. Below, we provide a generalized experimental workflow and detailed protocols for the key steps.
Logical Workflow for a Typical Experiment
Caption: A generalized experimental workflow for utilizing cleavable biotin probes.
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified proteome with an azide-functionalized cleavable biotin probe.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
Azide-cleavable biotin probe (e.g., DADPS-biotin-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (20 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (2 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)
-
SDS buffer (4% w/v SDS, 150 mM NaCl, 50 mM TEAB, pH 7.55)
-
Methanol, Chloroform, and Water (for protein precipitation)
Procedure:
-
To 1 mg of protein lysate in a microcentrifuge tube, add SDS buffer to a final concentration of 1% SDS.
-
Add the azide-cleavable biotin probe to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Vortex briefly to mix.
-
Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
Precipitate the protein by adding methanol, chloroform, and water in a 4:1:3 ratio.
-
Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Carefully remove the supernatant and wash the pellet with methanol.
-
Air-dry the protein pellet.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Resuspended protein pellet from Protocol 1
-
Streptavidin magnetic beads
-
RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Wash Buffer 1 (2% SDS in PBS)
-
Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 1 mM EDTA, 500 mM NaCl in 50 mM HEPES pH 7.5)
-
Wash Buffer 3 (0.5% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA, 250 mM LiCl in 10 mM Tris-HCl pH 8.0)
-
PBS (Phosphate Buffered Saline)
Procedure:
-
Resuspend the protein pellet in RIPA buffer.
-
Equilibrate the streptavidin magnetic beads by washing them three times with RIPA buffer.
-
Add the equilibrated beads to the protein lysate and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers:
-
Twice with Wash Buffer 1.
-
Once with Wash Buffer 2.
-
Once with Wash Buffer 3.
-
Twice with PBS.
-
-
After the final wash, the beads are ready for elution or on-bead digestion.
Protocol 3: Elution of Captured Proteins via Cleavage
This protocol describes the release of captured proteins from the streptavidin beads by cleaving the linker. The example provided is for an acid-cleavable DADPS linker.
Materials:
-
Beads with bound biotinylated proteins from Protocol 2
-
Elution Buffer (10% formic acid in water)[1]
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.0)
Procedure:
-
To the washed beads, add the Elution Buffer.
-
Incubate at room temperature for 30 minutes with gentle shaking.[1]
-
Pellet the beads with a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
Neutralize the eluate by adding an appropriate amount of Neutralization Buffer.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis
This protocol is an alternative to elution and is commonly used for proteomics studies. It involves digesting the captured proteins into peptides while they are still bound to the beads.
Materials:
-
Beads with bound biotinylated proteins from Protocol 2
-
Reduction Buffer (10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)
-
Alkylation Buffer (55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate)
-
Quenching solution (e.g., 1% formic acid)
Procedure:
-
Wash the beads twice with 50 mM ammonium bicarbonate.
-
Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.
-
Add the trypsin solution to the beads and incubate overnight at 37°C with shaking.
-
Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
The peptide mixture is now ready for desalting and subsequent mass spectrometry analysis.
Signaling Pathway and Workflow Diagrams
Click Chemistry Labeling and Enrichment Workflow
Caption: Workflow of labeling, capture, and release using a cleavable biotin probe.
Decision Tree for Choosing a Cleavable Linker
Caption: A decision-making guide for selecting an appropriate cleavable linker.
Conclusion
Cleavable biotin probes for click chemistry represent a cornerstone technology in modern chemical biology and proteomics. The ability to specifically label, enrich, and then gently release target biomolecules has opened up new avenues for understanding complex biological processes. The diverse range of available cleavable linkers provides researchers with the flexibility to tailor their experimental design to the specific needs of their research question. By carefully considering the properties of the target molecule and the downstream analytical methods, and by following robust experimental protocols, scientists can harness the full potential of this powerful technology to gain unprecedented insights into the machinery of life.
References
An In-Depth Technical Guide to Bio-orthogonal Labeling with Biotin Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bio-orthogonal labeling using biotin (B1667282) alkyne, a powerful tool in chemical biology and drug development. It details the underlying chemistry, experimental protocols, and applications of this technique, with a focus on providing practical information for researchers in the field.
Core Principles of Bio-orthogonal Labeling
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The term, coined by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their natural environment. At the heart of this field lies "click chemistry," a set of reactions that are rapid, selective, and high-yielding.
The most prominent bio-orthogonal reactions used with biotin alkyne are the azide-alkyne cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide (B81097) and a terminal alkyne, forming a stable triazole linkage. While highly efficient, the cytotoxicity of the copper catalyst generally limits its use to in vitro applications or fixed cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide. This reaction is driven by the release of ring strain, allowing it to proceed rapidly at physiological temperatures, making it ideal for labeling in living cells and organisms.
In a typical bio-orthogonal labeling experiment, a biomolecule of interest is first tagged with a chemical reporter (either an azide or an alkyne) through metabolic or chemical means. Then, a probe containing the complementary functional group and a reporter moiety (in this case, biotin) is introduced. The bio-orthogonal reaction then specifically and covalently links the probe to the tagged biomolecule.
The Biotin Alkyne Probe
Biotin alkyne is a key reagent in this methodology. It consists of two essential components:
-
Biotin: A small vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is exploited for the robust detection and affinity purification of labeled molecules.
-
Alkyne: The reactive group that participates in the azide-alkyne cycloaddition reaction.
Various forms of biotin alkyne are commercially available, including those with spacers (e.g., PEG) to enhance solubility and reduce steric hindrance, and cleavable linkers that allow for the release of the labeled biomolecule after purification.
Data Presentation: Quantitative Comparison of Biotin Alkyne Probes
The choice of biotin alkyne probe can significantly impact the outcome of an experiment. Below is a summary of key quantitative parameters for different types of probes.
Table 1: Comparison of Cleavable Biotin Alkyne Linkers
| Linker Type | Cleavage Condition | Cleavage Efficiency | Residual Mass (Da) | Key Features |
| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid, 30 min | High | 143 | Highly selective labeling and efficient cleavage under mild acidic conditions. Outperforms many other linkers in peptide-centric chemoproteomics. |
| Photocleavable (PC) | UV irradiation (e.g., 365 nm) | Variable | Dependent on linker structure | Allows for spatiotemporal control of cleavage. May have lower labeling efficiency compared to other linkers. |
| Disulfide | Reducing agents (e.g., DTT, TCEP) | High | Dependent on linker structure | Compatible with mass spectrometry workflows that include reduction and alkylation steps. |
| Diazo | 50 mM Sodium Dithionite | High | Dependent on linker structure | Cleavable under mild reducing conditions. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine | High | Dependent on linker structure | Offers higher labeling efficiency than PC-biotin-alkyne. |
Note: Cleavage efficiency and residual mass can vary depending on the specific linker structure and experimental conditions.
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO (Dibenzocyclooctyne) | ~0.1 | Good reactivity and stability. |
| BCN (Bicyclononyne) | ~0.3 | Increased reactivity due to higher ring strain. |
| DIFO (Difluorinated Cyclooctyne) | ~0.4 | Electron-withdrawing fluorine atoms enhance reactivity. |
| DBCO (Dibenzocyclooctynol) | ~0.9 | High reactivity and good aqueous solubility. |
Note: Rate constants can vary depending on the solvent and the specific azide used.
Experimental Protocols
This section provides detailed methodologies for key experiments involving bio-orthogonal labeling with biotin alkyne.
Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Culture cells to the desired confluency in complete medium.
-
Methionine Depletion: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM AHA. The optimal concentration may vary depending on the cell line.
-
Incubation: Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins. The incubation time can be adjusted to study protein synthesis over different time windows.
-
Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein Lysate
This protocol describes the labeling of AHA-containing proteins in a cell lysate with biotin alkyne using a CuAAC reaction.
Materials:
-
AHA-labeled protein lysate
-
Biotin alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare Click-&-Go™ Reagent Cocktail: For each 100 µL of lysate, prepare the following cocktail immediately before use:
-
93 µL of PBS
-
2 µL of 50 mM CuSO₄
-
4 µL of 50 mM THPTA
-
1 µL of 10 mM Biotin alkyne
-
-
Add Reducing Agent: Just before adding to the sample, add 5 µL of freshly prepared 500 mM sodium ascorbate to the cocktail and vortex briefly.
-
Labeling Reaction: Add 100 µL of the complete Click-&-Go™ reagent cocktail to 100 µg of AHA-labeled protein lysate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein using a methanol/chloroform precipitation method.
-
Resuspend: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS for affinity purification).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-biotin conjugate.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz for glycans)
-
Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)
-
Complete cell culture medium
-
PBS
Procedure:
-
Prepare Labeling Solution: Prepare a stock solution of the cyclooctyne-biotin conjugate in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Cell Washing: Gently wash the azide-labeled cells twice with warm PBS.
-
Labeling Reaction: Add the cyclooctyne-biotin labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove unreacted cyclooctyne-biotin.
-
Downstream Analysis: The cells are now ready for downstream applications such as cell lysis for affinity purification or fluorescence microscopy if a fluorescently tagged streptavidin is used for detection.
Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotin-labeled proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (20% acetonitrile (B52724) in PBS)
-
Elution Buffer (e.g., 2% SDS, 30 mM biotin, 6 M urea, 2 M thiourea, pH 12, or specific cleavage buffer for cleavable linkers)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant. Wash the beads twice with Wash Buffer 1.
-
Binding: Resuspend the beads in the biotinylated protein sample. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash Buffer 1.
-
Wash twice with Wash Buffer 2.
-
Wash twice with Wash Buffer 3.
-
-
Elution:
-
For Non-cleavable Linkers: Resuspend the beads in elution buffer and incubate at 95°C for 10 minutes. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
For Cleavable Linkers: Resuspend the beads in the appropriate cleavage buffer (see Table 1) and incubate under the specified conditions. Pellet the beads and collect the supernatant.
-
-
Sample Preparation for Downstream Analysis: The eluted sample can be further processed for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
General Workflow for Bio-orthogonal Labeling and Proteomic Analysis
An In-depth Technical Guide to Protein Enrichment Using Biotin-PEG(4)-SS-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG(4)-SS-Alkyne, a versatile reagent for the enrichment of specific protein populations from complex biological samples. We will delve into its chemical properties, the principles behind its application, detailed experimental protocols, and data interpretation.
Introduction to this compound
This compound is a trifunctional molecule designed for the selective isolation of proteins. It features three key components:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin, enabling highly specific and robust capture of biotinylated molecules.
-
PEG(4) Spacer: A polyethylene (B3416737) glycol linker that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, thereby improving the efficiency of both the click reaction and the subsequent binding to streptavidin.
-
Alkyne Group: A terminal alkyne that allows for its covalent attachment to azide-modified proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
-
Disulfide (SS) Linker: A cleavable disulfide bond within the spacer arm that allows for the mild elution of captured proteins from streptavidin beads using reducing agents. This is a significant advantage over non-cleavable biotin tags, which often require harsh denaturing conditions for elution that can interfere with downstream analyses like mass spectrometry.
The combination of these features makes this compound an ideal tool for a variety of proteomics applications, most notably in Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). In BONCAT, cells are cultured with an azide-modified amino acid analogue, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. These azide-labeled proteins can then be specifically tagged with this compound, allowing for their enrichment and subsequent identification and quantification by mass spectrometry. This provides a powerful method to study dynamic changes in the proteome in response to various stimuli.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₉H₄₉N₅O₈S₃ |
| Molecular Weight | 691.92 g/mol |
| Purity | Typically >96% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, desiccated |
Experimental Workflow for Protein Enrichment
The following sections provide a detailed, step-by-step protocol for the enrichment of newly synthesized proteins using the BONCAT methodology in conjunction with this compound.
General Experimental Workflow
The overall workflow for protein enrichment using this compound is a multi-step process that requires careful attention to detail to ensure high-quality results.
An In-depth Technical Guide to Disulfide-Cleavable Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of disulfide-cleavable biotinylation reagents, essential tools in modern molecular biology, proteomics, and drug development. We will delve into the core principles of these reagents, their chemical diversity, and their applications in various experimental workflows. Detailed protocols and comparative data are presented to facilitate their effective use in the laboratory.
Introduction to Disulfide-Cleavable Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka ≈ 10¹⁵ M⁻¹) forms the basis for numerous detection, purification, and immobilization applications.[1][2]
While the strength of the biotin-avidin interaction is a significant advantage, it can also present a challenge when the recovery of the biotinylated molecule is desired. Harsh denaturing conditions are often required to dissociate this complex, which can compromise the structure and function of the target molecule. Disulfide-cleavable biotinylation reagents offer an elegant solution to this problem. These reagents incorporate a disulfide bond within their spacer arm, which can be easily cleaved under mild reducing conditions.[1][3] This allows for the gentle release of the biotinylated molecule from the avidin/streptavidin matrix, preserving its biological activity.
Chemistry of Disulfide-Cleavable Biotinylation Reagents
The most commonly used disulfide-cleavable biotinylation reagents are N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines (-NH₂) present on lysine (B10760008) residues and the N-terminus of proteins.[4] The reaction forms a stable amide bond, releasing NHS as a byproduct.[5]
The key feature of these reagents is the disulfide bond (-S-S-) integrated into the spacer arm that connects the biotin moiety to the reactive group. This disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][6]
Key Reagents and Their Properties
A variety of disulfide-cleavable biotinylation reagents are commercially available, differing primarily in their solubility, spacer arm length, and the nature of their reactive group. The choice of reagent depends on the specific application and the properties of the target molecule.
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |
| NHS-SS-Biotin | 575.7 | 24.3 | Water-insoluble (soluble in DMSO or DMF) | Membrane-permeable, suitable for intracellular labeling. |
| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Water-soluble | Membrane-impermeable due to the sulfonate group, ideal for cell surface protein labeling.[6][7][8] |
| Disulfide Biotin Azide | 692.91 | N/A | Soluble in DMSO, DMF | Azide-activated for click chemistry reactions with alkyne-containing molecules.[9] |
| Disulfide Biotin DBCO | 869.12 | N/A | Soluble in DMSO, DMF, DCM, THF, Chloroform | DBCO-activated for copper-free click chemistry with azide-containing molecules.[1] |
Experimental Workflows and Protocols
Disulfide-cleavable biotinylation reagents are integral to a range of experimental workflows, including affinity purification, cell surface labeling, and western blotting.
General Biotinylation of Proteins
This protocol describes the general procedure for biotinylating a purified protein in solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Disulfide-cleavable biotinylation reagent (e.g., NHS-SS-Biotin or Sulfo-NHS-SS-Biotin)
-
Anhydrous DMSO or DMF (for water-insoluble reagents)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and should be avoided.[5]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the biotinylation reagent. For water-insoluble reagents like NHS-SS-Biotin, dissolve in a small amount of DMSO or DMF before adding to the aqueous protein solution. For water-soluble reagents like Sulfo-NHS-SS-Biotin, dissolve directly in an aqueous buffer.[5] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[5][10]
-
Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis.
Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable reagent like Sulfo-NHS-SS-Biotin.
Materials:
-
Cultured cells
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[10]
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[10] Add freshly prepared Sulfo-NHS-SS-Biotin to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.[7]
-
Quenching: Terminate the reaction by washing the cells three times with an ice-cold quenching solution.[7]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.
Affinity Purification of Biotinylated Proteins
This protocol outlines the capture and subsequent elution of biotinylated proteins using an avidin or streptavidin affinity resin.
Materials:
-
Biotinylated protein sample
-
Streptavidin or Avidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (Wash buffer containing 50 mM DTT or 10 mM TCEP)
Procedure:
-
Binding: Incubate the biotinylated protein sample with the streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: To release the bound protein, resuspend the beads in elution buffer.
-
Incubation for Cleavage: Incubate for 1 hour at room temperature or 30 minutes at 37°C to allow for the cleavage of the disulfide bond.
-
Collection: Pellet the beads and collect the supernatant containing the purified, biotin-free protein.
Western Blot Detection of Biotinylated Proteins
Biotinylated proteins can be detected on a western blot using a streptavidin-HRP conjugate.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Blocking: After protein transfer, block the membrane for 1 hour at room temperature in blocking buffer.[8]
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP (typically 1:5,000 to 1:20,000 dilution) in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a CCD camera or X-ray film.[11]
Visualizing the Workflows
The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.
Applications in Research and Drug Development
Disulfide-cleavable biotinylation reagents have become indispensable in various research and development areas:
-
Proteomics: They are used for the enrichment of specific protein complexes for mass spectrometry analysis. The ability to elute the complex without streptavidin contamination is a significant advantage.[12]
-
Cell Biology: The labeling of cell surface proteins allows for the study of receptor internalization, protein trafficking, and the composition of the plasma membrane.[7][13]
-
Drug Discovery: These reagents can be used to identify the targets of small molecule drugs through affinity-based pulldown assays.
-
Antibody Engineering: Biotinylation of antibodies facilitates their use in a wide range of immunoassays, including ELISA, western blotting, and immunohistochemistry.[14]
Conclusion
Disulfide-cleavable biotinylation reagents provide a powerful and versatile tool for the reversible labeling of biomolecules. By enabling the gentle cleavage of the biotin tag, these reagents overcome a key limitation of the traditional avidin-biotin system. The availability of a diverse range of reagents with different properties allows researchers to tailor their biotinylation strategy to the specific needs of their experiment. A thorough understanding of the chemistry and protocols outlined in this guide will empower researchers to effectively utilize these reagents in their pursuit of scientific discovery and therapeutic innovation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Surface protein biotinylation [protocols.io]
- 7. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 8. Biotinylated Antibodies [bdbiosciences.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. fortislife.com [fortislife.com]
- 12. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukdiss.com [ukdiss.com]
- 14. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
The Strategic Advantage of PEG4 Spacers in Biotin Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, proximity labeling, and targeted drug delivery. The choice of the linker, or spacer arm, that connects biotin to the target molecule is a critical determinant of the success and reliability of these applications. Among the various spacer options, the polyethylene (B3416737) glycol (PEG) spacer, particularly the discrete PEG4 spacer consisting of four ethylene (B1197577) glycol units, has emerged as a superior choice for enhancing the performance of biotin probes.
This technical guide provides a comprehensive overview of the benefits of incorporating a PEG4 spacer in biotin probes. It delves into the physicochemical properties that confer these advantages, presents available quantitative data, details key experimental protocols, and provides visualizations of relevant workflows and mechanisms.
Core Benefits of the PEG4 Spacer
The unique properties of the PEG4 spacer address several common challenges encountered in biotin-based assays and applications, leading to improved performance and more reliable results.
Enhanced Hydrophilicity and Solubility
A significant advantage of the PEG4 spacer is its inherent hydrophilicity. Many biomolecules, including antibodies and proteins, can become less soluble or prone to aggregation upon biotinylation, especially with hydrophobic linkers. The ethylene glycol units of the PEG4 spacer are highly water-soluble, which helps to maintain the solubility of the resulting biotinylated conjugate.[1][2] This is particularly crucial when working with proteins that are already prone to aggregation or when a high degree of biotinylation is desired.[3]
Reduction of Steric Hindrance
The biotin-streptavidin interaction, while strong, can be sterically hindered if the biotin moiety is too close to the surface of the labeled molecule. This can prevent the bulky streptavidin protein from efficiently accessing and binding to the biotin. The PEG4 spacer, with a length of approximately 29 Å (Angstroms), provides an optimal distance between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of streptavidin.[2][4] This increased accessibility leads to improved signal detection in assays and more efficient capture in affinity purification.[5]
Minimized Non-Specific Binding
The hydrophilic and flexible nature of the PEG spacer creates a "molecular cloud" around the biotinylated molecule. This can help to reduce non-specific binding to other proteins or surfaces, a common issue that can lead to high background noise and false-positive results in assays. By minimizing these unwanted interactions, the PEG4 spacer contributes to a higher signal-to-noise ratio and improved assay sensitivity.
Decreased Aggregation of Conjugates
Antibodies and other proteins labeled with biotinylation reagents containing only hydrocarbon spacers can be prone to aggregation, especially during storage. The hydrophilic PEG4 spacer helps to prevent this aggregation, leading to more stable and reliable reagents.[3][4]
Quantitative Data and Comparisons
While direct, extensive quantitative comparisons of PEG4 with other spacer arms in a single study are limited, the available data consistently supports the advantages of PEG spacers. The table below summarizes key properties and qualitative comparisons.
| Feature | Biotin-PEG4 Spacer | Long-Chain (LC) Hydrocarbon Spacer | Short or No Spacer |
| Spacer Arm Length | ~29 Å[4] | ~22.4 Å (NHS-LC-Biotin) | Variable, generally < 10 Å |
| Hydrophilicity | High[1][2] | Low to Moderate | Low |
| Solubility of Conjugate | Increased[1][2] | Can be decreased | Can be significantly decreased |
| Reduction of Steric Hindrance | Excellent[2][5] | Good | Poor |
| Non-Specific Binding | Minimized | Moderate | High |
| Aggregation of Conjugates | Reduced[3][4] | Prone to aggregation | Highly prone to aggregation |
| Signal-to-Noise Ratio | High | Moderate | Low |
A study investigating the influence of spacer arm length on biotinylated microplates for biotin assays demonstrated that longer spacer arms, such as those provided by PEG linkers, resulted in improved dose-response curves, suggesting more efficient binding of streptavidin-enzyme conjugates.[6]
Experimental Protocols
Protocol 1: General Protein Biotinylation using Biotin-PEG4-NHS Ester
This protocol describes a general method for labeling proteins with biotin using an N-hydroxysuccinimide (NHS) ester-functionalized PEG4-biotin, which reacts with primary amines (e.g., lysine (B10760008) residues).[4]
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Proximity-Dependent Biotinylation (BioID) Workflow
This protocol outlines the key steps for a proximity-dependent biotinylation experiment using a promiscuous biotin ligase (e.g., TurboID) fused to a protein of interest. The use of a PEG4 spacer in the biotin probe can enhance the efficiency of labeling in this context.[7][8][9]
Materials:
-
Cells expressing the fusion protein of interest with a promiscuous biotin ligase (e.g., TurboID-fusion protein)
-
Cell culture medium
-
Biotin solution (e.g., 50 µM final concentration)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer (containing excess free biotin)
-
Mass spectrometer for protein identification
Procedure:
-
Cell Culture and Biotin Labeling: Culture the cells expressing the fusion protein. Induce biotinylation by adding biotin to the cell culture medium and incubate for the desired time (e.g., 10 minutes to 24 hours, depending on the ligase).
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads using an elution buffer containing a high concentration of free biotin.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Mandatory Visualizations
Caption: A streamlined workflow for labeling proteins with Biotin-PEG4-NHS ester.
Caption: Experimental workflow for identifying protein-protein interactions using BioID.
Caption: How the PEG4 spacer overcomes steric hindrance for efficient streptavidin binding.
Conclusion
The incorporation of a PEG4 spacer into biotin probes offers a multitude of advantages that significantly enhance the performance and reliability of biotin-based applications. From increasing the solubility and stability of conjugates to minimizing steric hindrance and non-specific binding, the PEG4 spacer is a critical component for researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible data. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for effectively implementing biotin-PEG4 probes in a wide range of experimental settings.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usherbrooke.ca [usherbrooke.ca]
An In-depth Technical Guide to Azide-Alkyne Cycloaddition: Core Principles, Experimental Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition has emerged as a cornerstone of modern chemical ligation, providing a robust and versatile platform for the synthesis of complex molecular architectures. Its efficiency, specificity, and biocompatibility have made it an indispensable tool in fields ranging from drug discovery and development to materials science and chemical biology. This technical guide provides an in-depth exploration of the core principles of azide-alkyne cycloaddition, detailed experimental protocols for its key variants, and a comprehensive overview of its applications, with a focus on empowering researchers to effectively harness this powerful chemical transformation.
Core Principles of Azide-Alkyne Cycloaddition
The foundation of this chemistry lies in the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring. The parent reaction, the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, championed reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[2] This philosophy led to the development of two powerful variants of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[2][3] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed cycloaddition.[1] It is characterized by its reliability, high yields, and compatibility with a wide range of functional groups and solvents, including aqueous environments.[1][2]
The active Cu(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] The addition of a stabilizing ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), protects the Cu(I) from oxidation and further accelerates the reaction.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide at physiological temperatures.[5] The driving force for the reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[5]
The choice of cyclooctyne is critical as it dictates the reaction kinetics and stability.[5] Common cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives.[5] Generally, more strained cyclooctynes exhibit faster reaction rates.[6]
Data Presentation: Quantitative Comparison
The selection between CuAAC and SPAAC, and among different cyclooctynes for SPAAC, often depends on the specific experimental requirements, including the desired reaction rate, biocompatibility, and the nature of the substrates.
Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible, suitable for in vivo applications[7] |
| Reaction Rate | Very fast (rate acceleration of 10⁷-10⁸)[1] | Generally slower than CuAAC, but highly tunable with cyclooctyne choice[6] |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (often not a concern in bioconjugation) |
| Typical Applications | Synthesis of small molecules, bioconjugation in vitro, materials science | Live-cell imaging, in vivo labeling, drug targeting[7] |
Kinetic Data for Common Cyclooctynes in SPAAC
The reactivity of cyclooctynes is typically quantified by the second-order rate constant (k₂) for the reaction with a standard azide, such as benzyl (B1604629) azide.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [6] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [6] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [6] |
| ADIBO | Primary Azide (2-azidoethanol) | 0.90 | [8] |
| ADIBO | Secondary Azide (2-azidopropanol) | 0.25 | [8] |
| ADIBO | Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | [8] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.
Representative Yields for CuAAC Reactions
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | < 0.1 | >99 | [9] |
| 1-Ethynyl-4-fluorobenzene | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | < 0.1 | >99 | [9] |
| Propargyl alcohol | Phenyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | 0.5 | >99 | [9] |
| Heptapeptide-alkyne | Heptapeptide-azide | 1.5 eq. CuI | DMF | 24 | ~89 (monomer) | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of azide-alkyne cycloaddition reactions.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide
This protocol describes the conjugation of an alkyne-modified peptide to an azide-containing molecule.
Materials:
-
Alkyne-modified peptide
-
Azide-containing molecule (e.g., a fluorescent dye or drug molecule)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of approximately 1-5 mg/mL.
-
Dissolve the azide-containing molecule in a minimal amount of DMSO or DMF and then dilute with the reaction buffer. The final concentration should be a 1.5 to 5-fold molar excess relative to the peptide.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA).
-
Vortex the mixture briefly and let it stand for 2-3 minutes at room temperature.
-
-
Reaction Assembly:
-
To the solution of the alkyne-modified peptide, add the desired amount of the azide-containing molecule.
-
Add the pre-mixed Cu(I)-THPTA catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting peptide conjugate using size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by fluorescent labeling using a DBCO-containing dye.[5]
Materials:
-
Mammalian cells (e.g., HeLa or HEK293T)
-
Cell culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Plate the cells in a suitable culture dish and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing 25-50 µM Ac₄ManNAz.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cellular glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Replace the PBS with fresh culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Mandatory Visualizations: Workflows and Logical Relationships
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. jpt.com [jpt.com]
- 3. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
A Technical Guide to Biotin-PEG(4)-SS-Alkyne: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Biotin-PEG(4)-SS-Alkyne, a trifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. This reagent incorporates a biotin (B1667282) moiety for affinity purification, a terminal alkyne for click chemistry applications, and a cleavable disulfide bond, offering a versatile tool for selectively labeling, capturing, and releasing biomolecules.
Physicochemical Properties
This compound is a molecule designed for specific, multi-step biological applications. Its structure consists of:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture and purification.
-
PEG(4) Spacer: A hydrophilic tetra-polyethylene glycol linker that enhances aqueous solubility and minimizes steric hindrance.[1][2][3]
-
Disulfide (-SS-) Bond: A chemically cleavable linker, sensitive to reducing agents, which allows for the mild elution of captured molecules.[4][5]
-
Alkyne Group: A terminal functional group for covalent attachment to azide-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][6]
| Property | Value |
| Molecular Formula | C₂₉H₄₉N₅O₈S₃ |
| Molecular Weight | 691.92 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Data sourced from AAD-5433 Product Sheet.[7]
Solubility Profile
The solubility of this compound is influenced primarily by its PEG spacer and the organic nature of the biotin and alkyne moieties. The hydrophilic PEG linker significantly improves solubility in aqueous solutions compared to linkers with only hydrocarbon spacers.[1][2][3]
| Solvent | Solubility | Concentration & Notes |
| DMSO | Soluble | 100 mg/mL (144.53 mM). Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[8] |
| DMF | Soluble | Soluble, though specific quantitative data is less common than for DMSO.[9] |
| Methanol | Soluble | [9] |
| Water | Sparingly Soluble | The PEG4 linker enhances aqueous solubility.[2][10] For higher concentrations, a co-solvent approach is recommended. |
| DCM | Soluble | [10][11] |
| Acetonitrile | Soluble | [11] |
Protocol for Preparing Stock Solutions
This protocol outlines the standard procedure for solubilizing this compound for experimental use.
-
Equilibration: Allow the vial of the reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: For a high-concentration stock solution (e.g., 10-100 mM), use anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][12]
-
Dissolution: Add the chosen solvent to the solid reagent to achieve the desired concentration. If necessary, use an ultrasonic bath to aid dissolution.[8]
-
Aqueous Dilution: For biological applications requiring an aqueous buffer, the organic stock solution can be diluted into the final reaction buffer (e.g., PBS). The final concentration of the organic solvent should typically be kept below 5% to avoid impacting protein function.[13]
-
Storage: Store stock solutions at -20°C or -80°C. For monthly use, store at -20°C; for longer-term storage (up to 6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles.[14]
Stability Profile
The stability of this compound is a critical factor in its handling, storage, and application, particularly concerning the integrity of the disulfide bond.
| Condition | Stability & Recommendations |
| Storage (Solid) | Recommended storage at -20°C, desiccated and protected from light for long-term stability (months to years).[1][9] |
| Storage (Solution) | In anhydrous DMSO or DMF at -20°C for up to one month or -80°C for up to six months.[14] Aqueous solutions are not recommended for long-term storage due to hydrolysis of the linker. |
| pH | Disulfide bonds are relatively stable in neutral and acidic conditions. Stability decreases at alkaline pH (pH > 8.5) where disulfide exchange can occur. For labeling primary amines, a pH range of 7-9 is effective, but prolonged incubation at high pH should be avoided.[15][16] |
| Temperature | Shipped at ambient temperature, indicating short-term stability for a few weeks.[1] For reactions, incubations are typically performed at room temperature or on ice.[16] |
| Reducing Agents | The disulfide bond is intentionally labile in the presence of reducing agents. This is the basis for its cleavable functionality.[5][17] |
Cleavage of the Disulfide Bond
The key feature of this linker is its cleavability, which allows for the release of biotinylated molecules from streptavidin supports under mild conditions.
| Reducing Agent | Typical Concentration | Incubation Conditions |
| DTT (Dithiothreitol) | 20-100 mM | 30-60 minutes at room temperature or 37°C.[5] |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10-50 mM | 30-60 minutes at room temperature. TCEP is odorless and effective over a wider pH range. |
| β-mercaptoethanol (BME) | 1-5% (v/v) | 30-60 minutes at room temperature. |
Experimental Protocols & Workflows
Logical Structure of this compound
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotin-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
- 4. Biotin-PEG4-S-S-NHS, 1260247-51-5 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotin-PEG4-alkyne for copper catalyzed click labeling 1262681-31-1 [sigmaaldrich.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 11. Biotin-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. goldbio.com [goldbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Disulfide Biotin Alkyne | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Biotin-PEG(4)-SS-Alkyne in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin-PEG(4)-SS-Alkyne is a versatile chemoproteomic reagent designed for the enrichment and identification of specific protein subpopulations from complex biological samples. This molecule incorporates three key functional elements: a biotin (B1667282) handle for high-affinity capture by streptavidin, a disulfide (SS) bond that allows for mild, reductive cleavage and elution, and a terminal alkyne group for covalent ligation to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating efficient capture of biotinylated proteins. The cleavable disulfide linker is a significant advantage over standard biotin-alkyne probes, as it allows for the release of captured proteins under gentle conditions, reducing the co-elution of non-specifically bound proteins and streptavidin-derived peptides that can interfere with downstream mass spectrometry analysis.
These features make this compound an ideal tool for a range of proteomics applications, including Activity-Based Protein Profiling (ABPP), analysis of post-translational modifications (PTMs) like S-palmitoylation, and the identification of newly synthesized proteins through Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Key Applications
-
Profiling Protein S-palmitoylation: In conjunction with metabolic labeling using an alkyne-functionalized palmitic acid analog, this reagent enables the specific enrichment and identification of S-palmitoylated proteins, a crucial reversible lipid modification involved in regulating protein trafficking, stability, and signaling. A prominent signaling pathway where S-palmitoylation plays a key role is the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.
-
Identification of Newly Synthesized Proteins (BONCAT): Cells can be cultured with azide-modified amino acids, such as L-azidohomoalanine (AHA) as a surrogate for methionine. These azide-containing amino acids are incorporated into newly synthesized proteins, which can then be tagged with this compound for enrichment and subsequent identification by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. When these probes are functionalized with an azide (B81097) group, this compound can be used to capture and identify the active enzymes in a proteome.
Experimental Workflow Overview
The general experimental workflow for using this compound in proteomics involves several key steps: metabolic labeling of the target proteome, cell lysis, click chemistry-mediated biotinylation, affinity enrichment of biotinylated proteins, elution of captured proteins, and finally, preparation for and analysis by mass spectrometry.
Featured Application: Profiling of Protein S-palmitoylation and its Role in mTOR Signaling
Protein S-palmitoylation is a dynamic and reversible post-translational modification that regulates the membrane association and function of a wide array of proteins. The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical cellular pathway that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation. Several key components of the mTOR pathway are known to be regulated by S-palmitoylation, which can influence their subcellular localization and signaling activity.
Affinity Purification of Proteins Using Biotin-PEG(4)-SS-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation and identification of specific proteins from complex biological mixtures are fundamental to advancing our understanding of cellular processes and for the development of novel therapeutics. Affinity purification is a powerful technique that enables the selective enrichment of a protein of interest. This application note describes a detailed protocol for the affinity purification of azide-modified proteins using Biotin-PEG(4)-SS-Alkyne, a versatile chemical probe.
This reagent features a terminal alkyne group for covalent linkage to azide-containing proteins via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". The biotin (B1667282) moiety allows for strong and specific binding to streptavidin-functionalized resins, facilitating the capture of the labeled protein. A key feature of this reagent is the disulfide bond within the polyethylene (B3416737) glycol (PEG) spacer arm, which permits the mild and specific cleavage of the purified protein from the affinity resin using reducing agents. This cleavable linker strategy is crucial for preserving the integrity and function of the eluted protein, which is often a challenge with the extremely strong biotin-streptavidin interaction.
Principle of the Method
The affinity purification workflow using this compound involves three main stages:
-
Labeling: Azide-modified proteins are covalently labeled with this compound through a CuAAC reaction. This reaction is highly specific and occurs under biocompatible conditions.
-
Capture: The biotinylated protein is selectively captured from the protein lysate using an immobilized streptavidin resin. The high affinity of the biotin-streptavidin interaction ensures efficient enrichment.
-
Elution: After washing away non-specifically bound proteins, the captured protein is eluted from the resin by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond in the linker.
This method is particularly advantageous for applications in proteomics, drug target identification, and the study of protein-protein interactions where the recovery of intact, functional proteins is paramount.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound via CuAAC
This protocol details the "click chemistry" reaction to conjugate this compound to your azide-containing protein of interest within a complex protein lysate.
Materials:
-
Protein lysate containing azide-modified protein (1-5 mg/mL)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving the alkyne reagent
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order. Vortex briefly after each addition.
-
50 µL of protein lysate (containing your azide-modified protein)
-
100 µL of PBS buffer
-
4 µL of 10 mM this compound (final concentration ~200 µM, can be optimized between 20-200 µM)
-
10 µL of 100 mM THPTA solution (final concentration ~5.7 mM)
-
10 µL of 20 mM CuSO₄ solution (final concentration ~1.1 mM)
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex the mixture briefly.
-
-
Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 30 minutes to 1 hour. For potentially improved labeling efficiency, the reaction can be incubated overnight at 4°C with gentle rotation.
-
-
Proceed to Affinity Purification: The protein lysate containing the now biotinylated protein of interest is ready for affinity purification.
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Resin
This protocol describes the enrichment of the biotinylated protein from the reaction mixture using streptavidin-conjugated beads.
Materials:
-
Streptavidin agarose (B213101) or magnetic beads
-
Wash Buffer 1 (RIPA buffer or similar): 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
Wash Buffer 2: 1 M KCl
-
Wash Buffer 3: 0.1 M Na₂CO₃
-
Wash Buffer 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0 (prepare fresh)
-
Final Wash Buffer: 10 mM Tris-HCl, pH 8.0
-
Elution Buffer: 50 mM Dithiothreitol (DTT) in 50 mM Tris-HCl, pH 8.0 (prepare fresh)
Procedure:
-
Equilibrate Streptavidin Beads:
-
Resuspend the streptavidin bead slurry.
-
Transfer an appropriate amount of beads for your sample size to a new microcentrifuge tube.
-
Wash the beads twice with Wash Buffer 1. Centrifuge at a low speed (e.g., 3,000 x g for 1 minute) or use a magnetic rack to pellet the beads between washes.
-
-
Protein Capture:
-
Add the protein lysate from the click chemistry reaction to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation. For very low abundance proteins, this incubation can be extended overnight.
-
-
Washing: Perform the following washes to remove non-specifically bound proteins. For each wash, add 1 mL of the respective buffer, incubate for 3-5 minutes with rotation, and then pellet the beads.
-
Wash twice with Wash Buffer 1.
-
Wash once with 1 M KCl.
-
Wash once with 0.1 M Na₂CO₃.
-
Wash once with 2 M Urea in 10 mM Tris-HCl, pH 8.0.
-
Wash three times with Final Wash Buffer. It is recommended to transfer the beads to a new tube during the final wash to minimize carryover of contaminants.
-
-
Elution:
-
After the final wash, remove the supernatant completely.
-
Add an appropriate volume of fresh Elution Buffer (e.g., 50-100 µL) containing 50 mM DTT to the beads.
-
Incubate at room temperature for 30 minutes with occasional vortexing to facilitate the cleavage of the disulfide bond.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully collect the supernatant containing the purified protein. This is your eluate.
-
For maximal recovery, a second elution can be performed by adding another volume of Elution Buffer to the beads, incubating for a shorter period, and then pooling the eluates.
-
Data Presentation
While specific quantitative data for this compound is not extensively published in comparative studies, the performance of cleavable biotin probes, in general, has been evaluated. The following table summarizes representative data from studies comparing different types of cleavable linkers, which can serve as a benchmark for expected performance. Disulfide-based cleavable linkers are known for their high cleavage efficiency under mild reducing conditions.
| Cleavable Linker Type | Cleavage Condition | Typical Protein/Peptide Recovery Yield | Reference |
| Disulfide (SS) | 50 mM DTT, RT, 30 min | High | General Knowledge |
| Acid-cleavable (DADPS) | 10% Formic Acid, 30 min | High | [1][2] |
| Photocleavable | UV light (e.g., 365 nm) | Moderate to High | [2] |
| Azobenzene (Diazo) | Sodium Dithionite | High | [1] |
Note: Recovery yields can be highly dependent on the specific protein, the efficiency of the initial labeling, and the washing procedure.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the affinity purification of an azide-modified protein using this compound.
Caption: Workflow for protein purification using this compound.
Structure of this compound
This diagram shows the key functional components of the this compound reagent.
References
Application Notes and Protocols: Biotin-PEG(4)-SS-Alkyne for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG(4)-SS-Alkyne is a versatile chemoselective probe used for the biotinylation of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This reagent features a terminal alkyne for covalent ligation to an azide (B81097), a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a biotin (B1667282) moiety for affinity-based detection or purification. A key feature of this molecule is the disulfide (SS) bond within the linker, which allows for the cleavage of the biotin tag from the target molecule under reducing conditions. This cleavable linker is particularly advantageous in applications such as proteomics, where the removal of the bulky biotin group is often desirable for downstream analysis, such as mass spectrometry.
Principle of the Reaction
The core of the application is the CuAAC reaction, a highly efficient and specific bioorthogonal ligation that forms a stable triazole linkage between the alkyne group of this compound and an azide group on a target molecule. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The inclusion of a copper(I)-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction efficiency and protect the target biomolecule from oxidative damage.
Following the click chemistry reaction, the biotinylated molecule can be enriched using streptavidin-coated affinity resins. The disulfide bond in the linker can then be cleaved using a reducing agent like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), releasing the target molecule from the biotin and the affinity matrix.
Quantitative Data Summary
The following tables provide a summary of recommended reaction conditions and component concentrations for the biotinylation of azide-modified proteins using this compound.
Table 1: Stock Solution Preparation
| Reagent | Recommended Stock Concentration | Solvent |
| This compound | 10 mM | DMSO or DMF |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM | Deionized Water |
| Sodium Ascorbate (B8700270) | 100 mM (Prepare Fresh) | Deionized Water |
Table 2: Recommended Reaction Component Concentrations for Protein Labeling
| Component | Final Concentration |
| Azide-modified Protein | 10 - 100 µM |
| This compound | 100 - 500 µM (10-50 fold molar excess) |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM |
| THPTA | 250 - 1250 µM (5-fold molar excess to CuSO₄) |
| Sodium Ascorbate | 1 - 5 mM |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
This protocol describes the biotinylation of a purified protein containing an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in H₂O)
-
THPTA stock solution (100 mM in H₂O)
-
Sodium Ascorbate stock solution (100 mM in H₂O, freshly prepared)
-
Microcentrifuge tubes
-
Purification resin (e.g., desalting column or spin filter)
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 2 mg/mL) in the reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 20-fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
After incubation, remove the excess reagents (unreacted biotin-alkyne, copper, etc.) using a desalting column, spin filtration, or dialysis.
-
The biotinylated protein is now ready for downstream applications or purification.
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Agarose (B213101)
This protocol describes the capture of biotinylated proteins using streptavidin-coated agarose beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin agarose resin (50% slurry)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Equilibrate the required amount of streptavidin agarose resin by washing it three times with the Binding/Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated streptavidin resin.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for binding.
-
Pellet the resin by centrifugation and remove the supernatant.
-
Wash the resin three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Cleavage and Elution of Captured Proteins
This protocol describes the release of the captured protein from the streptavidin resin by cleaving the disulfide bond in the this compound linker.
Materials:
-
Streptavidin resin with bound biotinylated protein from Protocol 2
-
Cleavage Buffer (e.g., PBS containing 50 mM DTT or 20 mM TCEP, pH 7.5-8.5)
-
Elution Buffer (e.g., PBS)
-
Microcentrifuge tubes
Procedure:
-
After the final wash in Protocol 2, resuspend the streptavidin resin in the Cleavage Buffer.
-
Incubate for 1-2 hours at 37°C with gentle agitation.
-
Centrifuge the tube to pellet the resin and carefully collect the supernatant containing the released protein.
-
To maximize recovery, the elution step can be repeated by adding fresh Cleavage Buffer to the resin, incubating for another 30 minutes, and collecting the supernatant.
-
Combine the elution fractions. The eluted protein is now free of the biotin tag and ready for downstream analysis.
Visualizations
Caption: Experimental workflow for biotinylation and enrichment.
Caption: Disulfide bond cleavage mechanism.
Application Notes and Protocols for Identifying Protein-Protein Interactions using Biotin-PEG(4)-SS-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. A powerful method for identifying PPIs involves the use of chemical probes to capture interacting partners of a protein of interest. Biotin-PEG(4)-SS-Alkyne is a versatile, cleavable biotin (B1667282) probe designed for the enrichment and identification of interacting proteins through a combination of click chemistry and affinity purification.
This reagent features three key components:
-
An alkyne group for covalent linkage to an azide-modified "bait" protein via a copper-catalyzed click reaction.
-
A biotin handle for strong and specific binding to streptavidin-coated resins, enabling efficient enrichment of the bait protein and its interacting partners.
-
A disulfide (SS) bond within the polyethylene (B3416737) glycol (PEG) spacer, which allows for the cleavage of the biotin tag under mild reducing conditions. This cleavability is crucial for the effective elution of the protein complexes from the streptavidin resin, facilitating their subsequent analysis by mass spectrometry without interference from the biotin tag or the resin.
These application notes provide a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for utilizing this compound to elucidate protein-protein interaction networks.
Principle of the Method
The overall workflow for identifying protein-protein interactions using this compound involves a multi-step process that begins with the specific labeling of a "bait" protein and culminates in the identification of its "prey" interacting partners by mass spectrometry.
First, the protein of interest (the "bait") is metabolically or enzymatically labeled with an azide-containing amino acid analog. This azide-modified bait protein is then incubated with cell lysate or a purified protein mixture containing potential interacting partners (the "prey"). The alkyne group on the this compound probe is then covalently attached to the azide (B81097) group on the bait protein through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction forms a stable triazole linkage.
The resulting biotinylated bait-prey complexes are then captured and enriched from the complex mixture using streptavidin-coated magnetic beads or agarose (B213101) resin. After stringent washing steps to remove non-specific binders, the captured protein complexes are eluted from the beads by cleaving the disulfide bond within the this compound linker using a reducing agent. The eluted proteins are then identified and quantified using mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data on the selectivity of different cleavable biotin probes. While specific data for this compound was not available, the data for a disulfide-containing probe (similar in cleavage mechanism) is presented to illustrate the expected performance. The selectivity is a measure of how specifically the probe labels the target protein compared to non-specific background labeling.
| Probe Type | Cleavage Condition | Relative Selectivity | Reference |
| Disulfide-containing Biotin-Azide | 50 mM DTT | ~10-fold higher than non-specific probe | [1] |
| Acid-cleavable Biotin-Azide | 10% Formic Acid | ~100-fold higher than non-specific probe | [1] |
| Diazirine-based Biotin-Azide | UV irradiation (365 nm) | ~20-fold higher than non-specific probe | [1] |
Note: The "Relative Selectivity" is a comparative measure against a probe known for high non-specific binding.
Experimental Protocols
This section provides detailed protocols for using this compound to identify protein-protein interactions.
Protocol 1: Labeling of Bait Protein with this compound via Click Chemistry
Materials:
-
Azide-modified bait protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of TCEP or Sodium Ascorbate in water. Prepare this solution fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified bait protein in PBS (final concentration 1-10 µM)
-
This compound (final concentration 100 µM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
TCEP or Sodium Ascorbate (final concentration 5 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Remove excess, unreacted this compound using a desalting column or dialysis.
Protocol 2: Pull-down of Biotinylated Protein Complexes
Materials:
-
Biotinylated bait protein-prey complexes
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (Wash buffer containing 50 mM Dithiothreitol (DTT) or 100 mM β-mercaptoethanol)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Incubate the biotinylated protein sample with the equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.
-
For the final wash, use a wash buffer without detergent.
-
To elute the captured protein complexes, resuspend the beads in 50-100 µL of elution buffer.
-
Incubate for 30-60 minutes at room temperature with occasional vortexing.
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
The eluted sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Eluted protein sample
-
DTT
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Reduce the disulfide bonds in the eluted proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Acidify the peptide mixture by adding formic acid to a final concentration of 0.1% to stop the trypsin digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The desalted peptides are now ready for analysis by LC-MS/MS.
Mandatory Visualizations
Caption: Experimental workflow for identifying protein-protein interactions.
Caption: Logical relationship of protein complex capture.
Conclusion
This compound is a powerful tool for the discovery and characterization of protein-protein interactions. The combination of bioorthogonal click chemistry for specific labeling and a cleavable linker for efficient elution makes this reagent highly suitable for modern proteomics workflows. The protocols provided herein offer a robust framework for researchers to successfully identify novel protein interaction networks, providing critical insights into cellular function and disease mechanisms. Careful optimization of labeling, enrichment, and mass spectrometry parameters will ensure high-quality, reproducible results.
References
Application Notes and Protocols for In Vivo Labeling of Biomolecules with Biotin-PEG(4)-SS-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo labeling of biomolecules is a powerful technique for understanding dynamic biological processes in the context of a whole organism. Biotin-PEG(4)-SS-Alkyne is a specialized chemical probe designed for the efficient and specific biotinylation of azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This reagent features several key components that make it ideal for advanced biological applications:
-
Biotin (B1667282): A high-affinity tag for streptavidin-based enrichment and detection.
-
PEG(4) Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and minimizes steric hindrance.
-
SS (Disulfide) Linker: A cleavable disulfide bond that allows for the mild elution of labeled biomolecules from streptavidin resins, which is particularly advantageous for downstream applications like mass spectrometry.
-
Alkyne Group: The reactive handle for click chemistry, enabling covalent linkage to azide-modified targets.
These application notes provide a detailed protocol for the in vivo metabolic labeling of glycoproteins with an azide-modified sugar, followed by ex vivo biotinylation using this compound, enrichment, and subsequent analysis.
Principle of the Method
The overall strategy involves a two-step "bioorthogonal" labeling process. First, a metabolic precursor containing an azide (B81097) group is administered to the animal. This precursor is taken up by cells and incorporated into newly synthesized biomolecules (e.g., glycoproteins) through the organism's natural biosynthetic pathways. This step introduces a chemical "handle" onto the target biomolecules.
Following the metabolic labeling period, tissues of interest are harvested, and the azide-modified biomolecules within the tissue lysates are detected by reacting them with this compound via a click reaction. The resulting biotinylated proteins can then be enriched and analyzed. The cleavable disulfide linker is a critical feature, allowing for the release of the captured biomolecules from streptavidin beads under gentle reducing conditions, leaving behind a small chemical remnant.[1]
Applications
-
Proteomics: Identification and quantification of newly synthesized proteins (e.g., via BONCAT - Bioorthogonal Non-Canonical Amino Acid Tagging) or post-translationally modified proteins (e.g., glycoproteins) in specific tissues or in response to stimuli.[2][3][4][5]
-
Glycobiology: Studying dynamic changes in glycosylation associated with disease states, such as cancer, or during development.[6][7][8]
-
Drug Development: Identifying the targets of a drug or monitoring its effect on the synthesis of specific biomolecules in an in vivo model.
Experimental Protocols
This protocol is a representative example for labeling glycoproteins in a mouse model and can be adapted for other biomolecules and model organisms.
Part 1: In Vivo Metabolic Labeling of Glycoproteins
This part of the protocol describes the administration of an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz), to metabolically label sialoglycans.
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Vehicle for injection (e.g., 70% DMSO in sterile PBS)
-
Experimental mice
-
Syringes and needles for intraperitoneal injection (e.g., 27-gauge)
Procedure:
-
Preparation of Ac4ManNAz Solution: Prepare a stock solution of Ac4ManNAz in the chosen vehicle. A previously reported concentration for intraperitoneal (i.p.) injection is a solution that allows for a dosage of 300 mg/kg.[1]
-
Administration: Administer the Ac4ManNAz solution to mice via intraperitoneal injection once daily for a period of 7 days.[1] A control group of mice should be injected with the vehicle only.
-
Animal Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Tissue Harvesting: On day 8, euthanize the mice according to approved institutional protocols. Harvest the tissues of interest (e.g., liver, spleen, tumor) and immediately snap-freeze them in liquid nitrogen or proceed directly to tissue lysis.
Part 2: Ex Vivo Biotinylation via Click Chemistry
Materials:
-
This compound
-
Tissue lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer with a reducing agent (e.g., 50 mM Dithiothreitol (DTT) in PBS)
Procedure:
-
Tissue Lysis: Homogenize the harvested tissues in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins. Determine the protein concentration using a standard assay (e.g., BCA).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, the components are typically added in the following order to a protein sample (e.g., 1 mg of total protein):
-
This compound (final concentration of 100 µM)
-
CuSO4 (final concentration of 1 mM)
-
THPTA (final concentration of 5 mM)
-
Sodium ascorbate (final concentration of 5 mM, added last to initiate the reaction)
-
-
Biotinylation Reaction: Add the click reaction cocktail to the protein lysate. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins:
-
Equilibrate streptavidin-agarose beads with lysis buffer.
-
Add the equilibrated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Elution of Labeled Proteins (Cleavage of the Disulfide Linker):
-
To release the captured proteins, resuspend the beads in elution buffer containing 50 mM DTT.
-
Incubate for 30-60 minutes at room temperature with shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted, formerly biotinylated proteins.
-
Part 3: Downstream Analysis
The eluted proteins can be analyzed by various methods:
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS for identification and quantification.
Data Presentation
Table 1: Recommended Reagent Concentrations for In Vivo Labeling Studies
| Parameter | Recommendation | Reference |
|---|---|---|
| Metabolic Precursor | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | [1] |
| Administration Route | Intraperitoneal (i.p.) Injection | [1][9][10] |
| Dosage | 300 mg/kg daily | [1] |
| Duration of Administration | 7 consecutive days | [1] |
| Vehicle | 70% DMSO in sterile PBS |[1] |
Table 2: Click Chemistry Reaction Components (for 1 mL final volume)
| Component | Stock Concentration | Volume to Add | Final Concentration |
|---|---|---|---|
| This compound | 10 mM in DMSO | 10 µL | 100 µM |
| CuSO4 | 100 mM in H2O | 10 µL | 1 mM |
| THPTA | 100 mM in H2O | 50 µL | 5 mM |
| Sodium Ascorbate | 100 mM in H2O | 50 µL | 5 mM |
| Protein Lysate | 1-5 mg/mL | Up to 1 mL | 1-5 mg |
Visualizations
Caption: Experimental workflow for in vivo labeling and ex vivo detection.
Caption: Metabolic incorporation and bioorthogonal detection pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Biotin-PEG(4)-SS-Alkyne Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enrichment of azide-modified proteins using Biotin-PEG(4)-SS-Alkyne followed by mass spectrometry-based identification. This technique is a powerful tool for chemical proteomics, enabling the identification of proteins that have been metabolically or enzymatically labeled with an azide-containing probe. The inclusion of a disulfide (SS) linker allows for the mild elution of captured proteins, preserving protein-protein interactions and facilitating downstream analysis.
Introduction
Chemical proteomics strategies are invaluable for identifying cellular targets of small molecules, characterizing post-translational modifications, and profiling enzyme activities. The "click chemistry" ligation of a biotin (B1667282) tag to a bioorthogonally labeled protein is a cornerstone of this field. The this compound reagent allows for the efficient capture of azide-modified proteins from complex cellular lysates. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the cleavable disulfide bond permits the recovery of captured proteins under gentle reducing conditions, a significant advantage over the harsh methods required to disrupt the strong biotin-streptavidin interaction.[1]
Principle of the Method
The workflow begins with the labeling of target proteins with an azide-containing probe within cells or in a cell lysate. Following cell lysis, the azide-labeled proteins are covalently tagged with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.[2][3] The resulting biotinylated proteins are then enriched using streptavidin-coated magnetic beads. After stringent washing to remove non-specifically bound proteins, the captured proteins are eluted by cleavage of the disulfide bond within the linker using a mild reducing agent. The eluted proteins can then be identified by mass spectrometry.
Experimental Protocols
Cell Lysis and Protein Extraction
Proper cell lysis is critical for maintaining protein integrity and ensuring compatibility with the downstream click chemistry reaction.
Recommended Lysis Buffer:
-
Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1x protease inhibitor cocktail (EDTA-free).
-
Note: Avoid EDTA in the lysis buffer as it can chelate copper ions, inhibiting the click reaction.[4]
Protocol:
-
Harvest cells and wash twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay. A protein concentration of 1-5 mg/mL is recommended.[5][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This step attaches the biotin tag to the azide-modified proteins.
Reagent Preparation:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in water. THPTA is a copper-chelating ligand that improves reaction efficiency and reduces copper-mediated protein degradation.[2]
-
Sodium Ascorbate (B8700270): Prepare a 500 mM stock solution in water immediately before use. Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.[2][5]
Protocol:
-
In a microcentrifuge tube, combine the cell lysate (containing 1-5 mg of total protein) with the click chemistry reagents in the following order:
-
This compound (final concentration: 100 µM)
-
THPTA (final concentration: 1 mM)
-
Copper (II) Sulfate (final concentration: 1 mM)
-
-
Vortex briefly to mix.
-
Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.[5][6][7]
Enrichment of Biotinylated Proteins
Streptavidin-coated magnetic beads are used to capture the biotinylated proteins.
Protocol:
-
Equilibrate the required volume of streptavidin magnetic beads by washing them three times with a wash buffer (e.g., 0.1% SDS in PBS).
-
Add the click chemistry reaction mixture to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for biotin-streptavidin binding.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform the following washes sequentially:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea (B33335) in 100 mM Tris-HCl (pH 8.0).
-
Twice with 20% acetonitrile (B52724) in PBS.
-
Three times with PBS.
-
Elution of Captured Proteins
The disulfide bond in the this compound linker is cleaved to release the captured proteins.
Elution Buffer:
-
Composition: 50 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate (pH 8.5).
Protocol:
-
Add 100 µL of elution buffer to the washed beads.
-
Incubate for 30 minutes at 50°C with shaking.[1]
-
Place the tube on a magnetic stand and transfer the supernatant containing the eluted proteins to a new tube.
-
Repeat the elution step once more and combine the supernatants.
Sample Preparation for Mass Spectrometry
The eluted proteins are prepared for mass spectrometry analysis through reduction, alkylation, and tryptic digestion.
Protocol:
-
Reduction: The elution with DTT also serves as the reduction step.
-
Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 55 mM to the eluted protein solution. Incubate for 30 minutes in the dark at room temperature to alkylate the cysteine residues.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAM.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using C18 StageTips before analysis by LC-MS/MS.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Cell Lysis | ||
| Protein Concentration | 1-5 mg/mL | Essential for efficient click reaction.[5][6] |
| Click Chemistry Reaction | ||
| This compound | 100 µM | |
| Copper (II) Sulfate (CuSO₄) | 1 mM | |
| THPTA | 1 mM | Copper-chelating ligand.[2] |
| Sodium Ascorbate | 5 mM | Freshly prepared.[2][5] |
| Incubation Time | 1 hour | At room temperature, protected from light.[5][6][7] |
| Protein Enrichment | ||
| Incubation with Beads | 1 hour | At room temperature. |
| Elution | ||
| DTT Concentration | 50 mM | In 50 mM Ammonium Bicarbonate (pH 8.5). |
| Incubation Time | 30 minutes | At 50°C.[1] |
| Mass Spectrometry Sample Prep | ||
| Iodoacetamide (IAM) | 55 mM | |
| Trypsin:Protein Ratio | 1:50 | Overnight digestion at 37°C. |
Visualizations
Caption: Experimental workflow for this compound pulldown assay.
Caption: Example signaling pathway with probe labeling.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-PEG(4)-SS-Alkyne Pulldowns
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yield or other issues during Biotin-PEG(4)-SS-Alkyne pulldown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG4 spacer in the this compound reagent?
A1: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and provides a flexible, long connection. This spacer minimizes steric hindrance, which can otherwise interfere with the binding of the biotin (B1667282) tag to avidin (B1170675) molecules on the beads.
Q2: What is the function of the disulfide (SS) bond in the reagent?
A2: The disulfide bond allows for the cleavage of the captured proteins from the biotin tag under mild reducing conditions. This is advantageous for eluting the target proteins without using harsh denaturants that could interfere with downstream applications like mass spectrometry. Common reducing agents for this purpose include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Q3: What is the role of the alkyne group?
A3: The alkyne group enables the covalent linkage of the biotin tag to an azide-modified target molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This reaction is highly specific and efficient, allowing for robust labeling of target proteins.
Q4: Can I use buffers containing primary amines like Tris or glycine (B1666218) in my experiment?
A4: It is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the initial labeling step if you are using an NHS-ester variant of the biotin-alkyne reagent, as they will compete with the labeling reaction. For the pulldown steps, phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are generally safe choices.
Q5: How should I store the this compound reagent?
A5: The reagent should be stored at -20°C and protected from moisture. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
Issue 1: Low or No Protein Yield After Pulldown
If you are experiencing a low final yield of your target protein, consider the following potential causes and solutions.
Possible Cause 1: Inefficient "Click Chemistry" Labeling
The initial covalent labeling of your target protein with the this compound is a critical step.
| Potential Problem | Recommended Solution |
| Degraded Alkyne Reagent | Ensure the this compound reagent is stored correctly at -20°C and protected from moisture. Prepare solutions fresh before each experiment. |
| Copper Catalyst Issues | The Cu(I) catalyst required for the click reaction can be oxidized and inactivated. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce the Cu(II) source (e.g., copper sulfate) to the active Cu(I) state. A copper ligand, such as TBTA, can be used to stabilize the Cu(I) catalyst. |
| Suboptimal Reaction Conditions | Optimize the concentrations of the biotin-alkyne reagent, copper catalyst, and reducing agent. Ensure the reaction buffer is free of chelating agents that could sequester the copper catalyst. |
Possible Cause 2: Inefficient Binding to Streptavidin Beads
Even with successful biotinylation, issues can arise during the affinity capture step.
| Potential Problem | Recommended Solution |
| Insufficient Bead Capacity | Different types of streptavidin beads have varying binding capacities. Consult the manufacturer's specifications and consider using a larger volume of beads or beads with a higher binding capacity. It's recommended to empirically determine the optimal bead amount for your specific experiment. |
| Steric Hindrance | Over-labeling of the bait protein with biotin can sterically hinder its interaction with the prey protein or with the streptavidin beads. Reduce the molar excess of the biotinylation reagent used for labeling. |
| Improper Bead Handling | Ensure the streptavidin beads are fully resuspended before use and are properly equilibrated with the binding buffer. Avoid harsh vortexing or over-centrifugation that could damage the beads. |
| Weak or Transient Interactions | If the interaction between your bait and prey proteins is weak, it may be disrupted during the binding or washing steps. Try decreasing the stringency of the wash buffer (e.g., lower salt concentration) or reducing the wash times. |
Possible Cause 3: Loss of Protein During Wash Steps
Aggressive washing can lead to the loss of specifically bound proteins.
| Potential Problem | Recommended Solution |
| Wash Buffer is Too Stringent | High concentrations of salt or detergents can disrupt the interaction between your bait and prey proteins. Optimize the wash buffer by testing a range of salt (e.g., 150 mM to 500 mM NaCl) and non-ionic detergent (e.g., 0.1% to 1% Tween-20 or Triton X-100) concentrations. |
| Excessive Washing | Reduce the number of wash steps or the duration of each wash to minimize the dissociation of interacting proteins. |
Possible Cause 4: Inefficient Elution
The final step of releasing your captured proteins from the beads is crucial for obtaining a good yield.
| Potential Problem | Recommended Solution |
| Incomplete Disulfide Bond Cleavage | Ensure the reducing agent (e.g., DTT) is fresh and used at a sufficient concentration (typically 10-50 mM). Incubate for an adequate amount of time (e.g., 30-60 minutes at room temperature or 37°C) to allow for complete cleavage. |
| Precipitation of Eluted Proteins | The eluted proteins may be at a low concentration and prone to precipitation. Consider eluting into a buffer that is compatible with your downstream analysis and helps maintain protein solubility. |
Issue 2: High Background/Non-Specific Binding
The presence of contaminating proteins can interfere with the identification of true interaction partners.
| Potential Problem | Recommended Solution |
| Non-specific Binding to Beads | Some proteins naturally bind to the bead matrix. Pre-clear your cell lysate by incubating it with streptavidin beads alone before adding your biotinylated bait protein complex. This will help remove proteins that non-specifically bind to the beads. |
| Hydrophobic Interactions | Hydrophobic proteins, particularly membrane proteins, may non-specifically adhere to the beads. Include a non-ionic detergent like Triton X-100 or Tween-20 in your lysis and wash buffers to reduce this type of non-specific binding. |
| Insufficient Washing | Increase the stringency of your wash buffer by moderately increasing the salt and/or detergent concentration. Perform additional wash steps to more thoroughly remove non-specifically bound proteins. |
| Contamination from Environment | Keratin contamination from skin and hair is a common issue in proteomics. Wear gloves and work in a clean environment. Use filtered pipette tips and high-purity reagents. |
| Naturally Biotinylated Proteins | Cells contain a small number of naturally biotinylated proteins. To block free biotin-binding sites on the streptavidin beads after capturing your bait, you can perform a wash step with a solution containing free biotin before incubating with your lysate. |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines the key steps in a this compound pulldown experiment.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting low yield issues.
Technical Support Center: Optimizing Biotin-PEG(4)-SS-Alkyne Labeling Efficiency
Welcome to the technical support center for Biotin-PEG(4)-SS-Alkyne and related click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile reagent used for biotinylating molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2][3] It features three key components:
-
Biotin (B1667282): A vitamin with a high affinity for streptavidin and avidin, enabling robust detection and purification of labeled molecules.
-
PEG(4): A hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility and minimizes steric hindrance.[4]
-
SS (Disulfide Bond): A cleavable linker that allows for the release of the biotinylated molecule from its target under reducing conditions.
-
Alkyne: A terminal alkyne group that specifically and efficiently reacts with azide-functionalized molecules in the presence of a copper(I) catalyst.[2][3]
Primary applications include the labeling and purification of proteins, nucleic acids, and other biomolecules for downstream analysis.
Q2: What are the storage and handling recommendations for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.[5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] The product is generally stable for a few weeks during standard shipping at ambient temperatures.[5]
Q3: What type of buffer should I use for the click reaction?
A3: It is advisable to use non-coordinating buffers such as phosphate, HEPES, or MOPS.[6] Buffers containing Tris can chelate the copper catalyst, which may inhibit the reaction.[6][7] High concentrations of chloride ions (>0.2 M) should also be avoided as they can compete for copper binding.[7]
Q4: Why is a copper(I) catalyst required, and how is it prepared?
A4: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction relies on the presence of copper in its +1 oxidation state (Cu(I)) to catalyze the formation of the triazole ring.[8][9] However, Cu(I) is prone to oxidation to the inactive Cu(II) state.[8][10] Therefore, the active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[9]
Troubleshooting Guide
Problem 1: Low or No Labeling Yield
| Possible Cause | Suggestion | Details |
| Oxidation of Cu(I) Catalyst | Use a reducing agent and/or an inert atmosphere. | The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.[6] To prevent this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and include a reducing agent like sodium ascorbate in the reaction mixture.[6] |
| Inhibitory Buffer Components | Use a non-coordinating buffer. | Buffers such as Tris can chelate the copper catalyst, reducing its activity. Switch to a non-coordinating buffer like phosphate, HEPES, or MOPS.[6][7] |
| Poor Ligand Choice or Concentration | Use an appropriate copper-chelating ligand. | Ligands like THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[11] Ensure the correct ligand-to-copper ratio is used, typically ranging from 1:1 to 5:1.[11][12] |
| Steric Hindrance | Increase reaction time or temperature. | If the azide (B81097) or alkyne groups on your biomolecules are sterically hindered, the reaction rate may be reduced.[6] Consider increasing the incubation time or temperature to improve accessibility. |
| Incorrect Reagent Concentrations | Optimize the concentrations of all reaction components. | The concentrations of the alkyne, azide, copper, ligand, and reducing agent all play a critical role in reaction efficiency. Systematically optimize these concentrations for your specific application. |
Problem 2: Formation of Byproducts or Protein Aggregation
| Possible Cause | Suggestion | Details |
| Alkyne Homodimerization | Use a copper-chelating ligand and an antioxidant. | The formation of a diacetylene byproduct can occur, especially in the presence of oxygen. The use of a ligand and an antioxidant can help to suppress this side reaction.[6] |
| Reactive Oxygen Species (ROS) Generation | Add a scavenger for reactive byproducts. | The combination of Cu(II) and sodium ascorbate can generate ROS, which may damage sensitive biomolecules.[11] Adding aminoguanidine (B1677879) to the reaction mixture can act as a scavenger for reactive byproducts of ascorbate oxidation.[11] |
| Protein Precipitation | Adjust reaction conditions. | Protein aggregation can be minimized by optimizing the reaction pH, ionic strength, or temperature.[11] The hydrophilic PEG spacer on the this compound reagent is also designed to reduce aggregation. |
Quantitative Data on Reaction Optimization
The efficiency of the CuAAC reaction is influenced by several factors. The following tables provide a summary of how different reaction parameters can affect the yield.
Table 1: Comparison of Copper Sources on CuAAC Reaction Yield
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1 | Cyrene™ | 30 | 0.5 | ~95 | [6] |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | Cyrene™ | 30 | 0.5 | ~80 | [6] |
| Cu₂O | Not Specified | Water | Room Temp. | 0.25 | 91 | [6] |
| Copper Nanoparticles | Not Specified | Water | Not Specified | Not Specified | High | [6] |
Table 2: Effect of Sodium Ascorbate Concentration on CuAAC Reaction
Data derived from a fluorogenic assay. Higher fluorescence indicates higher reaction yield.
| Sodium Ascorbate Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | ~1000 |
| 100 | ~4000 |
| 200 | ~6000 |
| 500 | ~8000 |
| 1000 | ~8500 |
Note: This data is illustrative and the optimal concentration may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a starting point for the biotinylation of a purified protein containing an azide modification.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add this compound to the desired final concentration (a 2 to 10-fold molar excess over the protein is a good starting point).
-
In a separate tube, premix the catalyst:
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA
-
-
Let the catalyst mixture stand for 1-2 minutes.
-
Add the premixed catalyst to the protein and biotin-alkyne mixture.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect from light if using fluorescently tagged molecules.
-
Purification: Remove the excess, unreacted this compound and other reaction components using a desalting spin column or by dialysis against the desired storage buffer.
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: Cleavage of the Disulfide Bond
To release the biotin tag from the labeled molecule, the disulfide bond in the linker can be cleaved using a reducing agent.
Materials:
-
Biotinylated molecule
-
Dithiothreitol (DTT) or other suitable reducing agent
Procedure:
-
Incubate the biotinylated molecule with 50 mM DTT in a suitable buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or 30 minutes at 50°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin-PEG4-alkyne for copper catalyzed click labeling 1262681-31-1 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
incomplete disulfide cleavage of Biotin-PEG(4)-SS-Alkyne
Welcome to the technical support center for Biotin-PEG(4)-SS-Alkyne. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent. The primary focus is on addressing the common issue of incomplete disulfide cleavage.
Troubleshooting Guide: Incomplete Disulfide Cleavage
This guide provides a structured approach to diagnosing and resolving incomplete cleavage of the disulfide bond in this compound and its conjugates.
Q1: I am observing incomplete or no cleavage of the disulfide bond. What are the most common causes?
A1: Incomplete disulfide cleavage is typically traced back to one of four areas: the reducing agent, the reaction conditions, the properties of the conjugated molecule, or the analytical method.
-
Reducing Agent Issues: The most frequent cause is suboptimal performance of the reducing agent. This can be due to using an insufficient molar excess, degradation of the reagent stock solution (especially DTT), or choosing a reagent incompatible with the experimental conditions.
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Suboptimal Reaction Conditions: Key parameters like pH, temperature, and incubation time are critical for efficient reduction. An incorrect buffer pH can significantly lower the efficiency of agents like DTT, while insufficient incubation time or low temperature may not allow the reaction to proceed to completion.
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Substrate-Related Issues: The disulfide bond may be sterically hindered or inaccessible to the reducing agent, especially after conjugation to a large, compactly folded biomolecule like a protein.
-
Analytical Problems: The method used to verify cleavage (e.g., HPLC, mass spectrometry, SDS-PAGE) may not be sensitive enough or properly calibrated to detect the cleaved products accurately.
Q2: My reducing agent is freshly prepared, but the cleavage is still incomplete. What should I do next?
A2: If you have confirmed your reducing agent is active, the next step is to systematically optimize the reaction conditions. The flowchart below provides a logical workflow for this process.
Caption: Troubleshooting workflow for optimizing disulfide cleavage.
Frequently Asked Questions (FAQs)
Q3: What is the structure of this compound and where does it cleave?
A3: This reagent consists of four key components: a biotin (B1667282) group for affinity binding, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, a disulfide (-S-S-) bond, and a terminal alkyne group for click chemistry reactions. The cleavage occurs at the disulfide bond, which is reduced to two free thiol (-SH) groups, thereby separating the biotin-PEG portion from the alkyne and its conjugated molecule.
Technical Support Center: Cleavage of Biotin-PEG(4)-SS-Alkyne
Welcome to the technical support center for the cleavage of Biotin-PEG(4)-SS-Alkyne. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this cleavable biotin (B1667282) probe.
Frequently Asked Questions (FAQs)
Q1: What are the best reducing agents for cleaving the disulfide bond in this compound?
A1: The most effective and commonly used reducing agents for cleaving disulfide bonds are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Both are highly efficient, but they have distinct properties that make them suitable for different experimental needs. Beta-mercaptoethanol (BME) is another option, but it is generally less potent and has a strong, unpleasant odor.
Q2: What are the main differences between DTT and TCEP?
A2: DTT is a classic, potent reducing agent, but it is prone to air oxidation and is most effective at a pH above 7. TCEP is a more stable, odorless, and powerful reducing agent that is effective over a wider pH range (1.5-9.0). Unlike DTT, TCEP is a thiol-free reductant, which means it typically does not need to be removed before downstream reactions with sulfhydryl-reactive reagents like maleimides.
Q3: How do I choose between DTT and TCEP for my experiment?
A3:
-
Choose TCEP if:
-
You require a stable reducing agent with a longer shelf life in solution.
-
Your experiment is conducted at a lower pH.
-
You need to perform downstream reactions with sulfhydryl-reactive reagents without a purification step.
-
You are working in an environment where strong odors are a concern.
-
-
Choose DTT if:
-
You are performing a standard protein reduction for applications like SDS-PAGE.
-
Your experimental buffer is at a pH greater than 7.
-
Cost is a significant consideration, as DTT can be more economical.
-
Q4: Can I use beta-mercaptoethanol (BME) to cleave the disulfide bond?
A4: Yes, BME can be used to reduce disulfide bonds. However, it is less potent than DTT and TCEP, requiring higher concentrations to achieve similar results. It is also volatile and has a strong, unpleasant odor. For most applications involving this compound, DTT or TCEP are the preferred reagents due to their higher efficiency and more favorable handling properties.
Troubleshooting Guide
Problem 1: Incomplete or no cleavage of the this compound.
-
Possible Cause: Insufficient concentration of the reducing agent.
-
Solution: Increase the molar excess of the reducing agent. For DTT, a final concentration of 50-100 mM is often used for complete reduction. For TCEP, a concentration of 5-50 mM is typically sufficient. A 10 to 30-fold molar excess over the disulfide bonds is a good starting point.
-
-
Possible Cause: Suboptimal reaction conditions (pH, temperature, or time).
-
Solution:
-
pH: Ensure the buffer pH is optimal for your chosen reducing agent. For DTT, the optimal pH range is 7.1 to 8.0. TCEP is effective over a broader pH range of 1.5 to 9.0.
-
Temperature and Time: Most reductions can be carried out at room temperature. For DTT, incubation for 10-30 minutes is typical. TCEP can often complete the reduction in less than 5 minutes. If cleavage is incomplete, you can try incubating at a higher temperature (e.g., 37°C) or for a longer duration (e.g., up to 2 hours).
-
-
-
Possible Cause: The disulfide bond is sterically hindered or inaccessible.
-
Solution: If the this compound is conjugated to a large molecule, the disulfide bond may be buried. Adding a denaturant (e.g., 6 M guanidinium (B1211019) chloride or 8 M urea) can help expose the disulfide bond to the reducing agent.
-
Problem 2: Re-oxidation of the cleaved thiol groups.
-
Possible Cause: Exposure to oxygen after removal of the reducing agent.
-
Solution: Use the cleaved product immediately in the next experimental step. If immediate use is not possible, work in an anaerobic environment or degas your buffers to minimize oxygen exposure. For long-term storage, consider keeping the sample under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.
-
Problem 3: Interference of the reducing agent with downstream applications.
-
Possible Cause: Thiol-containing reducing agents like DTT can interfere with sulfhydryl-reactive chemistries (e.g., maleimide (B117702) labeling).
-
Solution: If you are using DTT, it must be removed before proceeding with reactions involving maleimides or other thiol-reactive compounds. This can be done using desalting columns or dialysis. Alternatively, use TCEP, which is a thiol-free reducing agent and generally does not require removal before such reactions.
-
-
Possible Cause: TCEP can be incompatible with certain buffers.
-
Solution: TCEP is not very stable in phosphate (B84403) buffers, especially at neutral pH. If using a phosphate buffer, prepare the TCEP solution immediately before use.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the most common reducing agents used for disulfide bond cleavage.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Beta-mercaptoethanol (BME) |
| Typical Working Concentration | 1-100 mM | 5-50 mM | >0.5 M |
| Recommended Molar Excess | 50-200 fold over cysteines | 10-30 fold over disulfides | High excess required |
| Optimal pH Range | 7.1 - 8.0 | 1.5 - 9.0 | ≥ 7 |
| Typical Reaction Time | 10 - 30 minutes at RT | < 5 minutes at RT | Variable, generally slower |
| Stability in Air | Prone to oxidation | Highly stable | Prone to oxidation |
| Odor | Mild, unpleasant | Odorless | Strong, unpleasant |
Experimental Protocols
Protocol 1: Cleavage of this compound with DTT
Materials:
-
This compound conjugated sample
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 50 mM Tris-
avoiding side reactions in Biotin-PEG(4)-SS-Alkyne click chemistry
Welcome to the technical support center for Biotin-PEG(4)-SS-Alkyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this specific reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in click chemistry?
A1: The main challenge is the presence of a disulfide (-S-S-) bond in the linker. This bond is susceptible to cleavage under certain reducing conditions, which are often necessary for maintaining the copper catalyst in its active Cu(I) state. Therefore, balancing efficient click chemistry with the preservation of the disulfide linkage is critical.
Q2: What are the most common side reactions observed with this reagent?
A2: The primary side reactions include:
-
Disulfide Bond Cleavage: Unintended reduction of the disulfide bond, leading to the loss of the biotin (B1667282) moiety from the conjugated molecule.
-
Oxidative Homocoupling (Glaser Coupling): The coupling of two alkyne molecules, which can occur if the copper catalyst is not maintained in the Cu(I) state.[1]
-
Catalyst Inactivation: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which halts the click reaction.[1]
-
Protein Oxidation: Reactive oxygen species generated by the copper catalyst can lead to the oxidation of sensitive amino acid residues in protein conjugation experiments.
Q3: Which reducing agent is recommended to preserve the disulfide bond?
A3: Tris(2-carboxyethyl)phosphine (TCEP) is often recommended for reactions involving disulfide bonds. Under mild conditions (e.g., room temperature and controlled concentrations), TCEP can effectively reduce Cu(II) to Cu(I) without significantly cleaving disulfide bonds. In contrast, sodium ascorbate (B8700270), another common reducing agent, has a higher propensity to reduce disulfide bridges, especially at higher concentrations. Monothiol reducing agents like cysteine can also be used to prevent oxidative damage while minimizing disulfide cleavage.[2][3]
Q4: Can I use sodium ascorbate with this compound?
A4: While it is possible, it is not ideal if disulfide bond integrity is crucial. If sodium ascorbate must be used, its concentration should be carefully optimized to be just sufficient for copper reduction to minimize disulfide cleavage. It is advisable to perform a small-scale pilot experiment to determine the optimal concentration for your specific system.
Q5: How can I minimize oxidative homocoupling of the alkyne?
A5: Oxidative homocoupling can be minimized by:
-
Ensuring an adequate concentration of a suitable reducing agent to maintain a sufficient pool of the Cu(I) catalyst.
-
Degassing the reaction mixture to remove dissolved oxygen.
-
Using a copper-chelating ligand to stabilize the Cu(I) oxidation state.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst (Cu(II) formation).2. Insufficient reducing agent.3. Degraded alkyne or azide (B81097) reagent.4. Steric hindrance around the alkyne or azide.5. Inappropriate reaction conditions (pH, temperature, solvent). | 1. Use fresh reducing agent and high-purity reagents.2. Increase the concentration of the reducing agent (with caution for disulfide stability).3. Confirm the integrity of starting materials via analytical methods (e.g., NMR, MS).4. Increase reaction time or temperature (if compatible with your molecules).5. Optimize reaction conditions; ensure the pH is within the optimal range for CuAAC (typically 4-12).[1] |
| Presence of cleaved disulfide product | 1. Reducing agent is too harsh or at too high a concentration (e.g., high concentration of sodium ascorbate).2. Extended reaction time at elevated temperatures. | 1. Switch to a milder reducing agent like TCEP.2. Titrate the reducing agent to the lowest effective concentration.3. Reduce the reaction time and/or temperature. |
| Formation of alkyne homodimer (Glaser coupling) | 1. Insufficient reduction of Cu(II) to Cu(I).2. Presence of oxygen in the reaction mixture. | 1. Increase the amount of reducing agent.2. Degas all solutions thoroughly before starting the reaction.3. Use a stabilizing ligand for the copper catalyst. |
| Degradation of a sensitive substrate (e.g., protein) | 1. Generation of reactive oxygen species (ROS) by the copper catalyst. | 1. Use a copper-stabilizing ligand to minimize ROS formation.2. Lower the reaction temperature.3. Consider using a monothiol reducing agent like cysteine.[2][3] |
Experimental Protocols
Protocol 1: Disulfide-Preserving Click Chemistry using TCEP
This protocol is designed to maximize the preservation of the disulfide bond in this compound.
Reagent Preparation:
-
Azide-containing molecule: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a fresh stock solution (e.g., 50 mM) in water.
-
Copper Ligand (e.g., THPTA): Prepare a stock solution (e.g., 50 mM) in water.
-
TCEP Hydrochloride: Prepare a fresh stock solution (e.g., 50 mM) in water and neutralize to pH 7 with NaOH.
Reaction Procedure:
-
In a microcentrifuge tube, add the azide-containing molecule to your reaction buffer (e.g., PBS, pH 7.4).
-
Add the this compound to the reaction mixture. A slight excess (1.2-2 equivalents) relative to the azide can be used.
-
Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio and add to the reaction mixture. The final concentration of CuSO₄ is typically 50-250 µM.
-
Add the neutralized TCEP solution to the reaction mixture to a final concentration of 1-3 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent streptavidin).
Purification:
-
The product can be purified using methods suitable for the conjugated molecule, such as size-exclusion chromatography, dialysis, or affinity chromatography (if the conjugated molecule has a tag).
Data Presentation
Table 1: Comparison of Reducing Agents for Disulfide-Compatible Click Chemistry
| Reducing Agent | Typical Concentration | Advantages | Disadvantages | Disulfide Bond Preservation |
| TCEP | 1-5 mM | - Efficiently reduces Cu(II) to Cu(I).- Generally does not cleave disulfide bonds at lower concentrations and neutral pH. | - Can be more expensive than sodium ascorbate.- May slow down the reaction rate in some cases. | High |
| Sodium Ascorbate | 1-10 mM | - Inexpensive and widely used.- Efficient reducing agent. | - Can readily reduce disulfide bonds, especially at higher concentrations. | Low to Moderate |
| Cysteine | 1-5 mM | - Can prevent oxidative damage to proteins.- Biocompatible. | - May have lower reducing power compared to TCEP or ascorbate, potentially leading to slower reaction rates. | Moderate to High |
Visualizations
Caption: General workflow for this compound click chemistry.
Caption: Decision tree for troubleshooting low yield in click chemistry reactions.
Caption: Potential reaction pathways in this compound click chemistry.
References
optimizing incubation times for Biotin-PEG(4)-SS-Alkyne labeling
Welcome to the technical support center for Biotin-PEG(4)-SS-Alkyne. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specialized chemical probe used for biotinylating biomolecules. It features three key components:
-
Biotin (B1667282): A vitamin that binds with extremely high affinity to streptavidin and avidin, enabling detection, purification, and enrichment.
-
PEG(4) Spacer: A hydrophilic polyethylene (B3416737) glycol linker that improves water solubility, reduces aggregation, and minimizes steric hindrance, ensuring the biotin can be accessed by streptavidin.[1][2][3]
-
SS (Disulfide Bond): A cleavable linker that allows the biotin tag to be removed from the labeled molecule under mild reducing conditions.[2] This is particularly useful for eluting purified proteins from streptavidin beads without using harsh, denaturing conditions.[2][4]
-
Alkyne Group: A terminal alkyne that serves as a reactive handle for "click chemistry."
It works by reacting with molecules that have been modified to contain an azide (B81097) group. This reaction, known as a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage.[5][6]
Q2: What is the optimal incubation time for the labeling reaction?
The optimal incubation time depends on several factors, including the concentration of reactants, temperature, and the complexity of the biological sample. A general starting point is 30 to 60 minutes at room temperature .[1][3][7] However, for complex samples like cell lysates or to improve labeling efficiency, longer incubation times of up to 2 hours at room temperature or even overnight at 4°C may be beneficial.[2][8][9] Optimization is key, and it is recommended to perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr) to determine the ideal duration for your specific system.
Q3: What factors influence the labeling efficiency and required incubation time?
Several factors critically impact the reaction:
-
Concentration of Reactants: Higher concentrations of the biotin-alkyne reagent and the azide-modified target molecule will generally lead to faster reaction rates. However, excessively high concentrations of the biotin reagent can lead to non-specific labeling and precipitation.[10]
-
Temperature: Reactions are typically performed at room temperature. Lowering the temperature to 4°C can reduce the activity of proteases in cell lysates and minimize potential side reactions but will require a longer incubation time.[1]
-
Catalyst System (for CuAAC): The efficiency of the copper catalyst is crucial. This requires a copper(I) source, a stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) to maintain copper in its active Cu(I) state.[8]
-
pH: While click chemistry is robust across a range of pH values, the stability of your target molecule and the efficiency of the catalyst system should be considered. A pH between 7 and 8 is common.
Q4: How do I cleave the disulfide bond after streptavidin enrichment?
The disulfide bond can be cleaved using a reducing agent. A common method is to incubate the streptavidin beads (with the bound biotinylated molecule) in a buffer containing 50 mM Dithiothreitol (DTT) or a similar reducing agent like 2-Mercaptoethanol (BME) or TCEP. Incubation for 30 minutes at 50°C or 2 hours at room temperature is typically sufficient to release the labeled molecule from the biotin tag.[2]
Troubleshooting Guide
Here are solutions to common issues encountered during this compound labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotin Signal | Inefficient Click Reaction: The copper catalyst was inactive. | Prepare fresh solutions of the copper source (CuSO₄) and the reducing agent (sodium ascorbate) immediately before use. Ensure the reducing agent is added last to initiate the reaction.[8] |
| Degraded Reagents: The biotin-alkyne reagent may be hydrolyzed or degraded. | Store the biotin-alkyne reagent desiccated at -20°C.[11] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] | |
| Insufficient Incubation Time: The reaction did not proceed to completion. | Increase the incubation time. Try incubating for 2 hours at room temperature or overnight at 4°C.[2][8] Perform a time-course experiment to optimize. | |
| Low Concentration of Azide-Modified Target: Not enough target molecules are available to label. | Increase the amount of input material (e.g., cell lysate) or optimize the metabolic labeling step to incorporate more azide groups. | |
| High Background / Non-Specific Binding | Protein Aggregation: The labeling process caused the target protein or other proteins in the lysate to aggregate and precipitate. | The PEG4 linker is designed to reduce aggregation.[1][2] However, if this occurs, consider lowering the molar ratio of the biotin-alkyne reagent.[10] You can also try performing the incubation at 4°C.[1] |
| Non-Specific Binding to Streptavidin Beads: Proteins from the lysate are binding directly to the affinity resin. | Pre-clear the lysate by incubating it with streptavidin beads before adding the biotin-alkyne reagent. Increase the number and stringency of wash steps after the enrichment. | |
| Excess Biotin-Alkyne Reagent: Unreacted biotin-alkyne is not being fully removed. | Ensure thorough removal of unreacted biotin reagent after the labeling step, for example, through protein precipitation or buffer exchange, before proceeding to streptavidin enrichment. | |
| Inefficient Cleavage of Disulfide Bond | Insufficient Reducing Agent: The concentration or activity of the DTT (or other agent) is too low. | Use a final DTT concentration of at least 50 mM. Prepare the elution buffer fresh. Ensure the pH of the elution buffer is neutral to alkaline, as DTT is more effective at higher pH. |
| Incomplete Incubation for Cleavage: Time or temperature was not sufficient for complete reduction. | Increase the incubation time to 2 hours at room temperature or increase the temperature to 50°C for 30-60 minutes.[2] |
Quantitative Data and Experimental Parameters
Table 1: Recommended Incubation Times and Temperatures for Labeling
| Condition | Temperature | Incubation Time | Notes |
| Standard Protocol | Room Temperature (20-25°C) | 30 - 60 minutes | A good starting point for most applications.[1][3][7] |
| Low Temperature | 4°C or On Ice | 2 hours - Overnight | Reduces protease activity and potential side reactions; may improve stability for sensitive proteins.[1][2] |
| Extended Incubation | Room Temperature (20-25°C) | 1 - 2 hours | May improve labeling efficiency, especially for low-abundance targets.[8][12] |
Table 2: Typical Reagent Concentrations for CuAAC in Cell Lysate
| Reagent | Stock Concentration | Final Concentration | Reference |
| This compound | 10 mM in DMSO | 50 - 100 µM | [12] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 1 mM | [8] |
| THPTA (Ligand) | 100 mM in H₂O | 5 mM | [8] |
| Sodium Ascorbate | 300 mM in H₂O | 15 mM | [8] |
| Azide-Modified Lysate | 1 - 5 mg/mL | N/A | [8] |
Note: Concentrations should be optimized for each specific experimental system.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate via CuAAC
This protocol is adapted for a typical 100 µL final reaction volume.
-
Prepare Lysate: Start with 50 µL of cell lysate containing your azide-modified protein(s) at a concentration of 1-5 mg/mL.[8]
-
Prepare Reagent Premix: In a fresh microfuge tube, prepare a premix of the catalyst and biotin-alkyne reagent.
-
Combine: Add the 40 µL of the reagent premix to the 50 µL of cell lysate.
-
Initiate Reaction: Add 10 µL of freshly prepared 150 mM Sodium Ascorbate to initiate the click reaction (for 15 mM final). Vortex briefly.
-
Incubate: Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle rotation.
-
Cleanup: Proceed to protein precipitation (e.g., with cold acetone) or buffer exchange to remove unreacted reagents before enrichment with streptavidin beads.
Protocol 2: Cleavage and Elution
-
Wash Beads: After enriching the biotinylated proteins on streptavidin beads, wash the beads thoroughly (e.g., 3 times with a high-salt buffer, followed by 3 times with PBS).
-
Prepare Elution Buffer: Prepare a fresh elution buffer containing 50 mM DTT in PBS.
-
Elute: Resuspend the beads in the elution buffer and incubate for 30 minutes at 50°C with shaking.[2]
-
Collect Supernatant: Centrifuge the beads and carefully collect the supernatant, which now contains your target protein, free of the biotin tag.
Visualizations and Workflows
Caption: Experimental workflow for this compound labeling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Biotin-PEG4-alkyne - CD BioSciences [celluars.com]
- 6. Biotin-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
impact of copper catalyst on Biotin-PEG(4)-SS-Alkyne reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG(4)-SS-Alkyne and copper-catalyzed click chemistry reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Low or No Product Yield
If your reaction is yielding little to no desired biotinylated product, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst for click chemistry is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.[1] Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state.[1][2] It is also beneficial to degas your solvents to remove dissolved oxygen. |
| Inappropriate Reagent Stoichiometry | The molar ratio of your azide (B81097) and alkyne is crucial for driving the reaction to completion. While a 1:1 ratio is theoretically sufficient, a slight excess of one reagent (typically the less expensive or more soluble one) can sometimes improve yields. |
| Impure Reagents or Solvents | The purity of your this compound, your azide-containing molecule, and your solvents can significantly impact the reaction outcome. Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials. |
| Suboptimal Reaction Temperature | While many click reactions proceed efficiently at room temperature, some systems may require heating to overcome high activation barriers, especially with sterically hindered substrates.[3][4] Consider increasing the temperature, ensuring your biomolecules can withstand the change. |
| Ligand Issues | A chelating ligand stabilizes the Cu(I) catalyst, prevents its oxidation, and accelerates the reaction rate.[1][5] Using an inappropriate ligand or an incorrect ligand-to-copper ratio (typically 5:1) can lead to poor results.[5][6] For aqueous systems, water-soluble ligands like THPTA or BTTAA are recommended.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a copper-catalyzed click reaction with this compound?
A typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mixture includes:
-
An azide-functionalized molecule.
-
The alkyne-functionalized molecule: this compound.
-
A source of Copper(I), which is often generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent.[1]
-
A reducing agent (e.g., sodium ascorbate) to maintain the copper in the active Cu(I) state.[1][2]
-
A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and accelerate the reaction.[1]
-
A suitable solvent system (e.g., aqueous buffers, often with a co-solvent like DMSO).
Q2: My biomolecule is sensitive. How can I minimize copper-mediated damage?
Unbound copper ions can be toxic to cells and can cause degradation of biomolecules through the generation of reactive oxygen species (ROS).[1][2][3] To mitigate this:
-
Use a chelating ligand: Water-soluble ligands like THPTA are essential to protect biomolecules by sequestering the copper ion.[1][2]
-
Optimize reaction time: Keep the reaction time as short as possible by optimizing other parameters like reagent concentration and temperature.
-
Control copper concentration: Use the lowest effective concentration of the copper catalyst, typically in the range of 50 to 100 µM.[3]
-
Protect from light: Reactions with sodium ascorbate should be protected from light to minimize the formation of ROS.[2]
Q3: How do I remove the copper catalyst after the reaction is complete?
Residual copper can interfere with downstream applications.[2] Common removal methods include:
-
Chelating agent washes: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA can effectively remove copper ions.[7]
-
Filtration: Passing the reaction mixture through a plug of silica, alumina, or Celite can help remove the catalyst.[7]
-
Ammonia (B1221849) washes: For organic-soluble products, washing with an aqueous ammonia solution can form a blue copper-ammonia complex that partitions into the aqueous layer.[7][8]
Q4: What is the purpose of the "-SS-" in this compound?
The "-SS-" denotes a disulfide bond within the PEG linker. This bond is cleavable under reducing conditions (e.g., using DTT or TCEP). This feature is useful for applications where the biotin (B1667282) tag needs to be removed from the target molecule after purification or detection.
Q5: Can I perform this reaction without a copper catalyst?
The copper-catalyzed version (CuAAC) is highly efficient. However, the toxicity of copper can be a concern for in vivo applications.[9][10] An alternative is the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses a strained cyclooctyne (B158145) instead of a terminal alkyne and does not require a metal catalyst.[9][11]
Experimental Protocols & Data
General Protocol for Biotinylation using CuAAC
This protocol provides a starting point for the biotinylation of an azide-containing biomolecule with this compound. Optimization may be required for specific applications.
-
Prepare Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., PBS).
-
This compound: Prepare a 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock in water.[12]
-
Ligand (e.g., THPTA): Prepare a 100 mM stock in water.[12]
-
Sodium Ascorbate: Prepare a 300 mM stock in water. This solution must be prepared fresh before each use. [2][12]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule to your desired final concentration in buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 2-5 fold molar excess over the azide).
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 1 mM, you would typically use a 5-fold excess of ligand (5 mM final concentration).[1][5]
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[2][12]
-
Gently mix the reaction and allow it to proceed at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours.[12]
-
-
Purification:
-
Remove the copper catalyst using one of the methods described in the FAQs.
-
Purify the biotinylated product using appropriate methods for your biomolecule (e.g., dialysis, size-exclusion chromatography, or affinity purification).
-
Reagent Concentration Guide
The following table summarizes typical final concentrations used in CuAAC reactions for bioconjugation.
| Component | Typical Final Concentration | Reference |
| Azide/Alkyne Substrate | 10 µM - 1 mM | [1][3] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | [3][12] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM (5x excess to Cu) | [5][6] |
| Sodium Ascorbate | 1 mM - 10 mM | [2][12] |
Visualizations
Reaction Mechanism and Workflow
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: A logical workflow for troubleshooting low-yield Biotin-PEG-Alkyne reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 6. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Biotin-PEG(4)-SS-Alkyne Pulldown: A Comparative Guide to Western Blot and its Alternatives
For researchers in proteomics and drug development, the validation of protein-protein interactions and target engagement is a critical step. The use of advanced chemical probes like Biotin-PEG(4)-SS-Alkyne for pulldown assays offers a powerful method to isolate specific protein complexes. This guide provides a comprehensive overview of validating these pulldown experiments using the traditional Western blot technique and compares its performance with modern, alternative methods. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in selecting the most appropriate validation strategy for their needs.
The Role of this compound in Pulldown Assays
This compound is a versatile chemical probe that integrates several key functionalities for affinity purification of proteins. The biotin (B1667282) moiety allows for high-affinity binding to streptavidin-coated beads, forming the basis of the pulldown. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. A key feature is the disulfide (-SS-) bond, which is cleavable by reducing agents, enabling the gentle elution of captured proteins. The terminal alkyne group provides a handle for "click chemistry" conjugation to azide-modified target molecules.
Experimental Workflow: From Pulldown to Validation
The overall process involves labeling a target protein or molecule of interest, using this "bait" to capture interacting "prey" proteins from a cell lysate, and then detecting the captured proteins.
A Head-to-Head Comparison: Biotin-PEG(4)-SS-Alkyne vs. Photo-Cleavable Biotin in Modern Research Applications
For researchers, scientists, and drug development professionals, the ability to isolate, identify, and characterize proteins and other biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, followed by affinity purification using streptavidin or avidin, is a cornerstone technique in this endeavor. However, the strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known, presents a significant challenge when the goal is to recover the captured molecule in its native state. Cleavable biotin reagents have emerged as an elegant solution to this problem, allowing for the release of target molecules under specific conditions. This guide provides an objective comparison of two popular cleavable biotinylation reagents: the chemically-cleavable Biotin-PEG(4)-SS-Alkyne and the light-inducible photo-cleavable (PC) biotin.
This comparison guide delves into the structural differences, cleavage mechanisms, and performance characteristics of these two reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Photo-Cleavable (PC) Biotin |
| Cleavage Mechanism | Reduction of a disulfide bond | Photolysis of a nitrobenzyl group |
| Cleavage Agent | Reducing agents (e.g., DTT, TCEP) | UV light (typically 300-365 nm) |
| Cleavage Conditions | Chemical, requires removal of reducing agent | Reagent-free, mild |
| Spatial/Temporal Control | Limited | High |
| Potential for Off-Target Effects | Reducing agents can affect protein disulfide bonds | High-intensity UV can potentially damage biomolecules |
| Primary Applications | General affinity purification, proteomics | Spatially controlled release, analysis of protein complexes, "caged" molecules |
Unveiling the Molecules: Structure and Function
This compound incorporates a disulfide bond within its linker, which can be readily cleaved by reducing agents. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, while the terminal alkyne group allows for covalent attachment to azide-modified biomolecules via "click chemistry."[1][2]
Photo-cleavable (PC) biotin , on the other hand, contains a photo-labile moiety, often a 2-nitrobenzyl group, that breaks upon exposure to UV light.[3] This allows for the release of the captured molecule with high spatial and temporal control, simply by shining a light on the sample.[4]
Figure 1. Structural components of this compound and Photo-Cleavable Biotin.
Performance Showdown: Cleavage Efficiency and Kinetics
The choice between chemical and photocleavage often comes down to the specific requirements of the experiment, including the desired speed and completeness of cleavage, and the sensitivity of the biomolecules to the cleavage conditions.
A key performance indicator is the efficiency of cleavage, which dictates the yield of the recovered target molecule. Studies have shown that both methods can achieve high cleavage efficiencies. For disulfide bond reduction, reagents like dithiothreitol (B142953) (DTT) are highly effective. Photocleavage efficiency is dependent on the wavelength and intensity of the UV light source, as well as the duration of exposure.
| Cleavage Method | Reagent/Condition | Typical Time | Reported Efficiency |
| Disulfide Reduction | 50 mM DTT | 30-60 min | >90% |
| Photocleavage | UV Light (300-365 nm) | 5-15 min | >95%[1] |
It is important to note that while both methods are efficient, they have different kinetic profiles. The cleavage of disulfide bonds by DTT is a chemical reaction with a predictable rate. Photocleavage, however, can be very rapid, with some reports indicating that it can be completed in under five minutes with an appropriate UV source.[5]
Experimental Corner: Protocols for Application
To provide a practical guide for researchers, here are detailed protocols for a typical pull-down assay using both this compound and photo-cleavable biotin.
Experimental Workflow Overview
Figure 2. Generalized experimental workflow for pull-down assays using cleavable biotin reagents.
Protocol 1: Pull-Down and Cleavage with this compound
1. Biotinylation via Click Chemistry:
-
React your azide-modified protein sample with this compound using a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol.
2. Affinity Capture:
-
Equilibrate streptavidin-coated magnetic beads by washing them three times with a suitable binding buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate the biotinylated protein sample with the equilibrated beads for 1-2 hours at room temperature with gentle rotation.
3. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with the binding buffer to remove non-specifically bound proteins.
-
Perform a final wash with a buffer lacking detergent (e.g., PBS).
4. Cleavage and Elution:
-
To cleave the disulfide bond, resuspend the beads in an elution buffer containing 50 mM DTT.
-
Incubate for 30-60 minutes at 37°C with occasional vortexing.
-
Pellet the beads with a magnetic stand and collect the supernatant containing the released protein.
-
Note: The eluted sample will contain DTT, which may need to be removed for downstream applications.
Protocol 2: Pull-Down and Photocleavage with Photo-Cleavable Biotin Alkyne
1. Biotinylation via Click Chemistry:
-
Follow the same procedure as in Protocol 1 to biotinylate your azide-modified protein using a photo-cleavable biotin alkyne.
2. Affinity Capture:
-
Perform affinity capture with streptavidin-coated magnetic beads as described in Protocol 1.
3. Washing:
-
Follow the same washing procedure as in Protocol 1.
4. Photocleavage and Elution:
-
After the final wash, resuspend the beads in a suitable buffer (e.g., PBS).
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Expose the sample to UV light (e.g., 365 nm) for 5-15 minutes. The optimal exposure time should be determined empirically.
-
Pellet the beads with a magnetic stand and collect the supernatant containing the photoreleased protein.
-
Note: This elution method is reagent-free, and the eluted sample is immediately ready for most downstream analyses.
Signaling Pathways and Logical Relationships
The choice between these two reagents can also be influenced by the biological system under investigation. For example, when studying signaling pathways that are sensitive to redox conditions, the reagent-free nature of photocleavage is a distinct advantage.
Figure 3. A decision-making flowchart for selecting the appropriate cleavable biotin reagent.
Conclusion: Making the Right Choice
Both this compound and photo-cleavable biotin are powerful tools for the affinity purification and subsequent release of biomolecules. The choice between them is not about which is definitively "better," but rather which is better suited for a particular application.
This compound is a robust and widely used reagent that is ideal for routine affinity purification applications where the use of reducing agents is not a concern. Its advantages include high cleavage efficiency and the well-established protocols for its use.
Photo-cleavable biotin offers a more sophisticated approach, providing researchers with the ability to release their target molecules with high precision in both space and time. This makes it an invaluable tool for studying dynamic cellular processes, for applications in live cells, and for experiments where the introduction of chemical cleavage agents could interfere with downstream analyses or the biological system itself.
By carefully considering the experimental goals, the nature of the biomolecules under investigation, and the available equipment, researchers can confidently select the cleavable biotin reagent that will best facilitate their discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 3. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Validation of Biotin-PEG(4)-SS-Alkyne Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging mass spectrometry for proteomic analysis, the efficient and accurate identification of labeled peptides is paramount. The choice of biotinylation reagent for tagging and enriching peptides is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-PEG(4)-SS-Alkyne for labeling peptides and its subsequent validation by mass spectrometry, contrasted with alternative reagents. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent for "click" chemistry-based peptide labeling hinges on several factors, including reaction efficiency, enrichment specificity, and the ability to release the captured peptides for mass spectrometry analysis. This compound is a popular choice due to its alkyne group, which readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, and its disulfide bond, which allows for cleavage and elution of biotinylated peptides under mild reducing conditions.
Here, we compare the performance of this compound with other commonly used biotin-alkyne reagents. The following table summarizes key performance metrics based on published studies.
| Reagent | Linker Type | Cleavable | Key Advantages | Key Disadvantages | Typical Peptide Identifications |
| This compound | PEG spacer with disulfide bond | Yes (with reducing agents) | Efficient release of peptides, reduced background from streptavidin.[1] | Requires an additional reduction step. | High |
| Biotin-PEG(4)-Alkyne (Uncleavable) | PEG spacer | No | Simpler workflow without a cleavage step.[2][3] | Harsh elution conditions can lead to streptavidin contamination; may result in fewer peptide identifications.[2][3] | Moderate to High |
| DADPS-Alkyne (Acid-Cleavable) | Dialkoxydiphenylsilane linker | Yes (with acid) | Provides an alternative cleavage chemistry; has been shown to improve identifications in some contexts.[2][3] | Acid cleavage may not be compatible with all downstream applications. | High |
| BCN-PEG4-Alkyne | PEG spacer with a bicyclononyne | No | Used in copper-free click chemistry (SPAAC), ideal for live-cell labeling.[4] | Generally lower reaction kinetics compared to CuAAC.[4] | High |
| DBCO-PEG4-Alkyne | PEG spacer with a dibenzocyclooctyne | No | Used in copper-free click chemistry (SPAAC) with faster kinetics than BCN.[4] | Can be more prone to off-target reactions.[4] | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline a general protocol for peptide labeling with this compound and subsequent mass spectrometry analysis.
Protocol 1: Labeling of Azide-Modified Peptides with this compound via CuAAC
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling peptides that have been metabolically or chemically modified to contain an azide (B81097) group.
-
Sample Preparation : Start with a protein lysate containing azide-modified proteins. Digest the proteins into peptides using a standard trypsin digestion protocol.
-
Click Chemistry Reaction :
-
To the peptide solution, add this compound to a final concentration of 100-200 µM.
-
Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or a pre-made copper catalyst solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Enrichment of Biotinylated Peptides :
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated peptides.[5]
-
Wash the beads extensively with a series of buffers (e.g., lysis buffer, high-salt buffer, and a final wash buffer) to remove non-specifically bound peptides.[5]
-
-
Elution of Labeled Peptides :
-
To cleave the disulfide bond and release the peptides, resuspend the beads in an elution buffer containing a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate for 30-60 minutes at 37-56°C.
-
Collect the supernatant containing the eluted peptides.
-
-
Sample Preparation for Mass Spectrometry :
-
Desalt the eluted peptides using a C18 StageTip or a similar method.
-
Dry the peptides in a vacuum concentrator and reconstitute in a buffer suitable for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Peptides
-
Liquid Chromatography (LC) :
-
Inject the peptide sample onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
-
Mass Spectrometry (MS) :
-
Analyze the eluted peptides on a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide sequencing and quantification.[6]
-
-
Data Analysis :
-
Search the acquired MS/MS spectra against a protein database to identify the peptides.
-
Specify the mass modification corresponding to the cleaved this compound tag on the relevant amino acid (e.g., on a lysine (B10760008) residue if NHS-azide was used for initial labeling).
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz depict the key stages of the workflow.
Caption: Workflow for labeling, enrichment, and analysis of peptides.
Caption: Decision tree for selecting a biotin-alkyne reagent.
References
A Comparative Guide to Biotin-PEG(4)-SS-Alkyne: Performance Across Cell Types
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes. Biotin-PEG(4)-SS-Alkyne has emerged as a valuable tool for such applications, offering a trifecta of functionalities: a biotin (B1667282) handle for affinity purification, a PEG spacer for enhanced solubility and reduced steric hindrance, and a terminal alkyne for bioorthogonal click chemistry. A key feature of this reagent is its cleavable disulfide bond, allowing for the gentle release of captured molecules. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols.
Performance Comparison with Alternative Probes
The selection of a biotinylation reagent is critical and depends on the specific experimental goals. This compound, with its disulfide linker, is one of several options available to researchers. Other common choices include probes with acid-cleavable linkers (e.g., DADPS-Alkyne) and non-cleavable linkers (e.g., Biotin-PEG-Alkyne).
Table 1: Quantitative Comparison of Cleavable and Non-Cleavable Biotin-Alkyne Probes in Proteomics
| Feature | This compound (Disulfide Cleavable) | DADPS-Biotin-Alkyne (Acid Cleavable) | Biotin-PEG-Alkyne (Non-Cleavable) |
| Cleavage Condition | Mild reduction (e.g., DTT, TCEP) | Mild acid (e.g., 10% Formic Acid) | Harsh denaturation (e.g., boiling in SDS) |
| Protein Identifications (BONCAT) | Fewer than DADPS-Biotin-Alkyne[1] | >50% more proteins identified than non-cleavable probes[1] | Baseline for comparison |
| Peptide Identifications (DidBIT) | Not directly reported | Significantly more than non-cleavable probes[1] | Fewer than DADPS-Biotin-Alkyne[1] |
| Residual Mass after Cleavage | Small thiol-containing fragment | Small (143 Da)[2] | N/A (Protein is not recovered intact) |
| Compatibility with TMT Labeling | Compatible | Compatible[1] | Can reduce identifications[1] |
Table 2: Performance of Different Cleavable Biotin Probes
| Probe Type | Cleavage Condition | Relative Selectivity (vs. Disulfide Probe) | Cleavage Efficiency | Reference |
| Disulfide | 50 mM DTT | 1.0 | ~95% | [2] |
| Acid-cleavable (DADPS) | 10% Formic Acid, 0.5 h | Higher than disulfide | >98% | [2] |
| Photocleavable | 365 nm irradiation, 0.5 h | Lower than DADPS | ~90% | [2] |
Performance in Different Cell Types
The performance of this compound and the associated copper-catalyzed azide-alkyne cycloaddition (CuAAC) can vary between cell types. Factors such as cell membrane permeability, endogenous thiol levels, and overall metabolic activity can influence labeling efficiency and cell viability.
Cell Viability:
Copper-catalyzed click chemistry can exhibit cytotoxicity, primarily due to the copper(I) catalyst. However, the use of copper-chelating ligands like THPTA can significantly mitigate these effects.[3]
-
OVCAR5 cells: After a 10-minute CuAAC reaction, cell viability remained at 75%.[4]
-
HeLa and HEK293 cells: Studies have shown that copper-based click reactions can be performed with maintained cell viability, although specific quantitative data for this compound is limited.[5] It is always recommended to perform a cell viability assay (e.g., MTT or MTS assay) to optimize reaction conditions for a specific cell line.
Labeling Efficiency:
The efficiency of intracellular labeling can be influenced by the high concentration of intracellular thiols, such as glutathione, which can deactivate the copper catalyst.
-
OVCAR5 cells: The product yield on membrane proteins was significantly higher (>18%) than on cytosolic proteins (0.8%). Reducing intracellular thiols with N-ethylmaleimide (NEM) increased the cytosolic yield to ~14%.[4] This suggests that for intracellular targets, optimizing reaction conditions to counteract the effects of thiols is crucial.
-
COS7 cells: A study comparing different cleavable biotin probes, including a disulfide-containing one, used COS7 cell lysates to evaluate labeling selectivity.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling and Pull-Down of Newly Synthesized Proteins (BONCAT)
This protocol is adapted from established BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging) procedures.[1]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, Jurkat)
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), THPTA ligand, Sodium Ascorbate (B8700270)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Reducing cleavage buffer (e.g., 50 mM DTT in PBS)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Add AHA to the methionine-free medium at a final concentration of 50-100 µM and incubate for 4-24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry:
-
To the cleared lysate, add this compound to a final concentration of 100 µM.
-
Add CuSO₄ and THPTA (pre-mixed in a 1:5 molar ratio) to a final concentration of 100 µM CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Cleavage and Elution:
-
To cleave the disulfide bond and elute the captured proteins, incubate the beads in reducing cleavage buffer for 30-60 minutes at 56°C.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with click chemistry reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to the click chemistry reaction conditions for the desired duration. Include appropriate positive (e.g., a known cytotoxic agent) and negative (untreated) controls.
-
After the treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for BONCAT using this compound.
Caption: Mechanism of this compound labeling and cleavage.
References
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of Biotin-PEG(4)-SS-Alkyne Labeling
In the landscape of bioconjugation and proteomic analysis, the specific and efficient labeling of target biomolecules is paramount. The choice of biotinylation reagent can profoundly impact the accuracy and reliability of experimental outcomes. This guide provides a detailed comparison of Biotin-PEG(4)-SS-Alkyne, a modern bioorthogonal labeling reagent, with traditional and alternative biotinylation methods. We present a data-driven assessment of its labeling specificity, supported by experimental workflows and protocols to aid researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a trifunctional molecule designed for highly specific and reversible biotinylation. Its key features include:
-
A Biotin (B1667282) Moiety: For high-affinity binding to streptavidin or avidin, enabling enrichment and detection.
-
A Terminal Alkyne Group: This functional group allows for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". These reactions are bioorthogonal, meaning they occur with high efficiency and specificity in complex biological systems without interfering with native biochemical processes.
-
A Cleavable Disulfide (SS) Linker: The disulfide bond within the spacer arm can be readily cleaved under mild reducing conditions (e.g., using DTT or TCEP). This feature is crucial for eluting labeled proteins from streptavidin beads without harsh denaturants, thereby reducing the co-purification of non-specifically bound proteins and improving the sensitivity of downstream analyses like mass spectrometry.[1][2][3]
-
A PEG(4) Spacer: The polyethylene (B3416737) glycol spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, minimizing aggregation and steric hindrance.[4][5]
Comparative Analysis of Biotinylation Reagents
The specificity of a biotinylation reagent is determined by its reactive chemistry. This compound, with its bioorthogonal alkyne group, offers significant advantages over traditional amine-reactive reagents like NHS-Biotin.
| Feature | This compound (Click Chemistry) | NHS-SS-Biotin (Amine-Reactive) | Enzymatic Biotinylation (BirA) |
| Targeting Chemistry | Bioorthogonal Azide-Alkyne Cycloaddition | Amine Acylation | Enzyme-Substrate Recognition |
| Target Residues | Azide-modified molecules (e.g., via metabolic labeling with azido-sugars or unnatural amino acids) | Primary amines (Lysine residues, N-terminus) | Specific 15-amino acid AviTag sequence |
| Specificity | High: Reacts specifically with its azide (B81097) partner with minimal cross-reactivity.[6][7][8] | Moderate: Reacts with any accessible primary amine, leading to potentially heterogeneous and non-specific labeling of non-target proteins.[4][9] | Very High: BirA enzyme specifically recognizes and biotinylates the AviTag sequence, offering site-specific labeling.[10][11] |
| Control over Labeling Site | High: Dependent on the site of azide incorporation. | Low: Labels multiple accessible lysine (B10760008) residues. | Very High: Precisely at the AviTag location. |
| Cleavability (SS linker) | Yes | Yes | No (requires genetic removal of tag) |
| Potential for Off-Target Effects | Low: The alkyne and azide groups are largely inert in biological systems.[8] | High: NHS esters can react with numerous exposed primary amines on cellular proteins, potentially disrupting protein function.[12] | Very Low: Limited to the expression of the BirA enzyme and the AviTag. |
| In Vivo Applications | Yes: Widely used for in vivo labeling. | Limited: High reactivity can lead to toxicity and off-target effects. | Yes: Requires genetic modification of cells to express BirA and the AviTag. |
Experimental Data Summary
Quantitative proteomic studies have consistently demonstrated the superior performance of bioorthogonal and cleavable biotin probes in reducing non-specific protein identification.
| Parameter | Cleavable Alkyne-Biotin (e.g., DADPS-Biotin-Azide) | Uncleavable Alkyne-Biotin |
| Proteins Identified (BONCAT Proteomics) | >50% more proteins identified and quantified compared to uncleavable probes.[3][13] | Baseline |
| Cysteine Residues Identified (Cysteinome Profiling) | Nearly 3-fold increase in identified residues compared to previous methods with cleavable linkers.[2] | Not directly compared, but enrichment of proteolytic digests (enabled by cleavage) yielded far more identifications.[2][14] |
| Non-Specifically Bound Proteins | Significantly lower due to efficient elution from streptavidin beads.[15][16] | Higher background due to harsh elution conditions that co-elute non-specific binders. |
Note: DADPS (dialkoxydiphenylsilane) is another type of cleavable linker that, like the disulfide bond in this compound, allows for the release of labeled molecules under specific conditions. The data highlights the general advantage of cleavable linkers in proteomic workflows.
Experimental Workflow & Protocols
To empirically assess the labeling specificity of this compound, a comparative experiment can be performed. The following workflow outlines the key steps.
Caption: Experimental workflow for assessing the specificity of this compound labeling.
Detailed Experimental Protocol: Assessing Labeling Specificity
This protocol provides a method to compare the specificity of this compound labeling in cell culture.
1. Metabolic Labeling:
-
Culture cells (e.g., HEK293T) to ~70% confluency.
-
For the experimental group, replace the standard medium with a medium containing an appropriate azide-modified metabolic precursor (e.g., 50 µM N-azidoacetylmannosamine (ManNAz) for glycoproteins, or L-azidohomoalanine (AHA) for newly synthesized proteins) for 16-24 hours.
-
For the negative control group, culture cells in a standard medium without the azide precursor.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. Click Chemistry Reaction (CuAAC):
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO4) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Vortex briefly and incubate at room temperature for 1 hour with gentle rotation.
4. Enrichment of Biotinylated Proteins:
-
Pre-wash high-capacity streptavidin agarose (B213101) beads with the lysis buffer.
-
Add the pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Twice with PBS.
-
5. Elution and Analysis:
-
To elute the bound proteins, resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS) and incubate for 30 minutes at 56°C.
-
Separate the eluted proteins from the beads by centrifugation.
-
Analyze the eluates from both the experimental and control groups by:
-
SDS-PAGE and Western Blot: Use an anti-biotin antibody to visualize the labeled proteins. A strong signal should only be present in the lane from the azide-labeled cells.
-
LC-MS/MS Proteomics: Digest the eluted proteins with trypsin and analyze by mass spectrometry. The number of identified proteins in the control group will indicate the level of non-specific binding.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Versatility of Biotin-PEG(4)-SS-Alkyne: A Comparative Guide for Researchers
A comprehensive analysis of Biotin-PEG(4)-SS-Alkyne reveals its significant advantages in proteomics and drug delivery, particularly due to its integrated features of a biotin (B1667282) handle for purification, a PEG spacer for enhanced solubility, a thiol-cleavable disulfide bond for mild sample release, and a terminal alkyne for versatile "click" chemistry conjugation. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental protocols to aid researchers in leveraging this powerful chemical tool.
At its core, this compound is a multi-functional reagent designed for the selective labeling and enrichment of biomolecules. The biotin group provides a strong and specific interaction with streptavidin, forming the basis for highly efficient affinity-based purification. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, allowing for better accessibility of the biotin and alkyne moieties. The key innovation lies in the disulfide (-SS-) bond, which can be readily cleaved under mild reducing conditions, enabling the gentle elution of captured molecules and overcoming the harsh elution methods often required in traditional biotin-streptavidin systems. Finally, the terminal alkyne group facilitates covalent ligation to azide-modified molecules via the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2]
Performance Comparison with Alternative Probes
The choice of a biotinylated probe significantly impacts the outcome of proteomics and drug delivery experiments. This compound offers distinct advantages over non-cleavable and other cleavable counterparts.
| Feature | This compound | Non-Cleavable Biotin-Alkyne | Acid-Cleavable Biotin-Alkyne | Photocleavable Biotin-Alkyne |
| Elution Condition | Mild (e.g., DTT, TCEP) | Harsh (e.g., boiling in SDS, high concentration of biotin) | Acidic (e.g., formic acid)[3] | UV light exposure |
| Protein/Peptide Integrity | High | Low (denaturation) | Moderate (potential for acid-labile modifications) | Moderate (potential for UV-induced damage) |
| Compatibility with Downstream Analysis | High (MS, functional assays) | Limited | Moderate | Moderate |
| Enrichment Efficiency | High | High | High | High |
| Potential Artifacts | Minimal | Contamination with streptavidin | Formation of unwanted formate (B1220265) adducts[3] | Potential for non-specific cleavage |
| Reproducibility | High[3] | Variable | Good | Variable |
Studies have shown that thiol-cleavable biotinylation methods can mitigate the reduction in trypsin digestion efficiency often observed with biotinylation at lysine (B10760008) residues.[4][5] In a comparative analysis of different cleavable biotin tags for peptide-centric chemoproteomics, an acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety, when used in a specific workflow, demonstrated superior performance in enrichment efficiency and identification yield.[3] However, thiol-cleavable linkers like the one in this compound remain highly valuable, especially when acid-sensitive probes or modifications are a concern.[3]
Key Applications and Experimental Workflows
Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
This compound is extensively used in chemical proteomics to enrich and identify proteins that have been metabolically or chemically labeled with an azide-containing probe.
Experimental Workflow:
Caption: Workflow for chemical proteomics using this compound.
Detailed Protocol:
-
Metabolic or Chemical Labeling: Treat cells or protein lysates with an azide-functionalized probe of interest (e.g., an activity-based probe, a metabolic precursor).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry: To the lysate, add this compound, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) to catalyze the click reaction. Incubate to allow for the covalent attachment of the biotin probe to the azide-labeled proteins.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by incubating the beads in a buffer containing a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to cleave the disulfide bond.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.
Proximity Labeling (e.g., with TurboID)
In proximity labeling techniques like TurboID, a biotin ligase is fused to a protein of interest. Upon addition of biotin, the ligase biotinylates nearby proteins. Using a cleavable biotin analog can facilitate the analysis of these interactors.
Logical Relationship:
Caption: Proximity labeling using a cleavable biotin probe.
Thiol-cleavable biotin has been successfully applied in mitochondrial TurboID proteomics, achieving remarkable intraorganelle spatial resolution and leading to the enrichment of proteins localized in the mitochondrial inner membrane and matrix.[4][5]
Targeted Drug Delivery
The components of this compound make it a promising linker for creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[6][7]
Signaling Pathway Implication (Conceptual):
Caption: Targeted drug delivery and intracellular release mechanism.
In this conceptual model, a targeting ligand directs the conjugate to specific cells. Following internalization, the reducing environment of the cytosol cleaves the disulfide bond, releasing the active drug. The alkyne group provides the point of attachment for an azide-modified drug during synthesis.
Conclusion
This compound stands out as a superior choice for a multitude of applications in biomedical research, offering a blend of high-efficiency enrichment and gentle, specific elution. Its compatibility with click chemistry further extends its utility, allowing for the straightforward and robust labeling of a wide array of biomolecules. By understanding its comparative advantages and leveraging the detailed protocols provided, researchers can significantly enhance the precision and reliability of their experimental outcomes in proteomics, drug delivery, and beyond.
References
- 1. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]
Mastering Pulldown Assays: A Guide to Essential Control Experiments for Biotin-PEG(4)-SS-Alkyne Systems
For researchers in drug development and molecular biology, pulldown assays are a cornerstone technique for investigating protein-protein interactions. The Biotin-PEG(4)-SS-Alkyne reagent is a powerful tool in this context, enabling the covalent labeling and subsequent enrichment of target proteins and their binding partners. However, the reliability and interpretation of data from these assays are critically dependent on the implementation of appropriate control experiments. This guide provides an objective comparison of essential controls, supported by experimental data and detailed protocols, to ensure the generation of robust and publishable results.
The Importance of Controls: Distinguishing Signal from Noise
Negative Controls: Identifying Non-Specific Interactions
Negative controls are designed to identify proteins that bind non-specifically to the beads, the biotin (B1667282) moiety, or the linker itself, rather than to the specific "bait" molecule.
1. No Bait Control: This is the most fundamental control. Here, the pulldown experiment is performed with beads that have not been incubated with the biotinylated bait molecule. Any proteins identified in this control are considered non-specific binders to the bead matrix itself.
2. Unlabeled Bait Control: In this control, the pulldown is performed with the bait molecule that has not been biotinylated. This helps to identify proteins that interact with the bait protein in a non-biotin-dependent manner, which could indicate interactions with the protein itself rather than the intended labeled site.
3. Scrambled or Mutant Bait Control: A more sophisticated negative control involves using a biotinylated bait molecule with a scrambled amino acid sequence or a mutation in the key binding domain. This control helps to ensure that the observed interactions are specific to the native conformation and sequence of the bait protein.
4. Structurally Similar Non-Reactive Control: For targeted covalent labeling experiments, a crucial control is a molecule that is structurally similar to the this compound probe but lacks the reactive alkyne group. This control helps to distinguish covalent binding from non-covalent interactions.
Positive Controls: Ensuring Assay Functionality
Positive controls are essential to confirm that the pulldown assay is working as expected and is capable of detecting known interactions.
1. Known Interactor Control: The most effective positive control involves a pulldown with a biotinylated bait protein and a known binding partner. The successful pulldown and detection of this known interactor validate the experimental setup and reagents.
2. Biotinylated Protein Control: To confirm the efficiency of the streptavidin bead capture, a known biotinylated protein can be used as a positive control. This ensures that the beads are active and capable of binding biotinylated molecules.
Experimental Workflow and Data Interpretation
A typical this compound pulldown assay involves several key steps, from cell lysis to mass spectrometry analysis. The inclusion of the aforementioned controls at each stage is critical for accurate data interpretation.
The logical relationship between the experimental group and the various controls is crucial for data analysis. The results from the control experiments provide a baseline for identifying true, specific interactions.
Quantitative Data Comparison
To illustrate the importance of controls, the following table summarizes hypothetical quantitative data from a pulldown experiment analyzed by mass spectrometry, using label-free quantification (LFQ) intensity as a measure of protein abundance.
| Protein ID | Experimental Group (LFQ Intensity) | No Bait Control (LFQ Intensity) | Unlabeled Bait Control (LFQ Intensity) | Specific Interactor? |
| Protein A | 1.5 x 108 | 1.2 x 104 | 2.0 x 104 | Yes |
| Protein B | 5.0 x 107 | 4.8 x 107 | 1.0 x 105 | No (Bead Binder) |
| Protein C | 2.3 x 106 | 1.0 x 104 | 2.1 x 106 | No (Non-specific Bait Binder) |
| Protein D | 8.9 x 107 | 9.5 x 103 | 1.5 x 104 | Yes |
In this example, Protein A and Protein D are considered specific interactors because their abundance is significantly higher in the experimental group compared to both negative controls. Protein B is identified as a non-specific bead binder as its intensity is high in the "No Bait" control. Protein C is likely a non-specific interactor with the bait protein itself, as its intensity is high in the "Unlabeled Bait" control.
Detailed Experimental Protocols
A generalized protocol for a this compound pulldown assay is provided below. It is crucial to optimize parameters such as incubation times, washing stringency, and reagent concentrations for each specific experimental system.
1. Cell Lysis and Protein Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. This compound Labeling
-
Incubate the protein lysate with the this compound probe at the desired concentration and time.
-
Perform "click" chemistry reaction by adding the azide-modified bait protein, copper(I) catalyst, and a ligand.
3. Pulldown with Streptavidin Beads
-
Add pre-washed streptavidin-coated magnetic or agarose (B213101) beads to the labeled lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for biotin-streptavidin binding.
4. Washing
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant and wash the beads multiple
Safety Operating Guide
Navigating the Disposal of Biotin-PEG(4)-SS-Alkyne: A Comprehensive Safety and Operational Guide
For researchers and scientists in the dynamic fields of drug development and chemical biology, the proper handling and disposal of specialized reagents like Biotin-PEG(4)-SS-Alkyne are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, emphasizing operational integrity and adherence to best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety guidelines and Chemical Hygiene Plan. This compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound and its waste products.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat or other protective garments |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[2]
-
Waste Identification and Segregation :
-
Waste Container Selection and Labeling :
-
Solid Waste : Use a designated, sealable, and clearly labeled solid chemical waste container for items such as contaminated gloves, weigh boats, and paper towels.[1]
-
Liquid Waste : For unused solutions or reaction mixtures, use a compatible, leak-proof, and sealable liquid waste container.[1] Ensure the container material is compatible with any solvents used.
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and any other components of the waste mixture. The label should also include the appropriate hazard symbols.
-
-
Storage of Chemical Waste :
-
Arranging for Disposal :
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.[1]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area : Alert colleagues in the immediate vicinity and restrict access to the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or a commercial spill kit.[1]
-
Collect : Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[1]
-
Dispose : Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[1]
Understanding the Compound's Components for Disposal
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ethz.ch [ethz.ch]
- 6. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
Personal protective equipment for handling Biotin-PEG(4)-SS-Alkyne
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Biotin-PEG(4)-SS-Alkyne. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Chemical Compound Profile
| Compound Name | This compound |
| CAS Number | 1260247-54-8[1] |
| Molecular Formula | C23H37N5O7S3 (example, verify with supplier) |
| Molecular Weight | 591.77 g/mol (example, verify with supplier) |
| Key Features | Contains a biotin (B1667282) moiety for affinity binding, a PEG spacer for increased solubility, a reducible disulfide bond for cleavable applications, and a terminal alkyne for click chemistry reactions.[1] |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
| Storage | Store at -20°C, desiccated.[2][3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a certified respirator if generating dust or aerosols. |
Operational Plan: Step-by-Step Handling
To ensure the stability and reactivity of this compound, follow these procedural steps for handling and use.
-
Acclimatization : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the compound.[4]
-
Reconstitution :
-
Dissolve the required amount of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3][5]
-
If stored properly with complete exclusion of moisture, the stock solution may be stable for several months at -20°C.[3]
-
-
Reaction Setup :
-
Perform the reaction in an appropriate amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[3] Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the intended reaction.[4]
-
Add the desired molar excess of the this compound solution to your sample.
-
-
Incubation :
-
Incubation times and temperatures will vary depending on the specific application. A common starting point is to incubate at room temperature for 30 minutes or on ice for 2 hours.[3]
-
-
Quenching and Purification :
-
Cleavage of Disulfide Bond (Optional) :
-
The disulfide bond in the spacer arm can be cleaved using a reducing agent like dithiothreitol (B142953) (DTT). A typical procedure involves incubating the labeled molecule in 50mM DTT for 2 hours at room temperature or for 30 minutes at 50°C.[3]
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Unused Reconstituted Reagent | Discard any unused reconstituted reagent.[4] Do not store aqueous solutions as the reactive groups will hydrolyze. |
| Solid Waste | Dispose of as chemical waste in a designated, sealed container. This includes empty vials and any materials used for weighing or transfer that may be contaminated. |
| Liquid Waste | Collect all liquid waste containing this compound, including reaction mixtures and washings, in a clearly labeled hazardous waste container. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| General Guidance | All chemical waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. |
Experimental Workflow and Safety Diagram
Caption: Workflow for handling, using, and disposing of this compound.
References
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|---|---|---|
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
